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  • Product: (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid
  • CAS: 1332610-01-1

Core Science & Biosynthesis

Foundational

chemical structure and stereochemistry of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid

An In-Depth Technical Guide to (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid: Structure, Synthesis, and Applications in Drug Discovery This guide provides a comprehensive technical overview of (2S)-2-bromo-4-ethoxy-4-oxobutan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid, a chiral molecule with significant potential as a building block in advanced organic synthesis and medicinal chemistry. We will delve into its structural and stereochemical features, propose a robust synthetic pathway based on established chemical principles, and explore its utility for professionals in drug development.

Core Molecular Structure and Physicochemical Properties

(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is a bifunctional organic compound containing a carboxylic acid, an ethyl ester, and a stereochemically defined bromide at the alpha (α) position to the acid. This combination of features makes it a versatile synthetic intermediate.

Chemical Structure and Stereochemistry

The molecule's systematic IUPAC name is (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid. The "(2S)" designation is crucial, defining the absolute configuration at the chiral center, which is the carbon atom at position 2 bearing the bromine atom. This specific stereoisomer is essential for applications in asymmetric synthesis, where precise three-dimensional orientation is paramount for biological activity.

G C1 C O1 O C1->O1 O2 OH C1->O2 C2 C C1->C2 Br Br C2->Br H_alpha H C2->H_alpha C3 C C2->C3 H2_beta H₂ C3->H2_beta C4 C C3->C4 O3 O C4->O3 O4 O C4->O4 C5 C O4->C5 H2_ethyl H₂ C5->H2_ethyl C6 C C5->C6 H3_ethyl H₃ C6->H3_ethyl

Caption: 2D structure of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid.

The SMILES notation for this compound is CCOC(=O)CO)Br, where the [C@@H] explicitly denotes the 'S' configuration at the chiral center according to Cahn-Ingold-Prelog priority rules.[1]

Physicochemical Data

The properties of this molecule make it suitable for various organic reactions. Quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₆H₉BrO₄PubChem[1]
Molecular Weight 225.04 g/mol PubChem[1]
Monoisotopic Mass 223.96842 DaPubChem[1]
CAS Number 1332610-01-1PubChem[1]
XLogP3 (Predicted) 0.8PubChem[1]
Formal Charge 0PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]

Proposed Synthesis and Stereochemical Control

A direct, stereoselective synthesis for (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is not prominently described in standard literature, suggesting it is likely a specialized intermediate. However, a robust and logical synthetic route can be designed based on fundamental, well-established organic reactions. The proposed strategy involves two key stages: the synthesis of a racemic α-bromo acid precursor, followed by chiral resolution to isolate the desired (S)-enantiomer.

workflow cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Stereochemical Control A Succinic Anhydride + Ethanol B 4-Ethoxy-4-oxobutanoic acid (Precursor) A->B Reflux C Racemic 2-bromo-4-ethoxy- 4-oxobutanoic acid B->C HVZ Reaction (PBr₃, Br₂) D Diastereomeric Salts (R,S) + (S,S) C->D Chiral Amine Resolution E (2S)-2-bromo-4-ethoxy- 4-oxobutanoic acid D->E Separation & Acidification

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of (2S)-2-bromo-4-ethoxy-4-oxobutanoic Acid

Executive Summary: This document provides an in-depth technical overview of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid, a chiral synthetic building block with significant potential in medicinal chemistry and organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides an in-depth technical overview of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid, a chiral synthetic building block with significant potential in medicinal chemistry and organic synthesis. As a derivative of succinic acid, it features a stereocenter, a carboxylic acid, an ethyl ester, and an alpha-bromo substituent, making it a versatile intermediate. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed examination of its chemical identity, core physicochemical properties, and predicted spectroscopic profile. Furthermore, it presents field-proven, step-by-step experimental protocols for determining critical parameters such as the acid dissociation constant (pKa) and the partition coefficient (LogP), explaining the causality behind methodological choices to ensure data integrity and reproducibility.

Chemical Identity and Structural Analysis

(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is a bifunctional molecule whose properties are dictated by the interplay of its distinct chemical moieties. Understanding its structure is fundamental to predicting its behavior in chemical and biological systems.

Nomenclature and Key Identifiers

A summary of the primary identifiers for this compound is provided below, facilitating unambiguous reference in research and procurement.

IdentifierValueSource
IUPAC Name (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid[1]
CAS Number 1332610-01-1[1][2]
Molecular Formula C₆H₉BrO₄[1][2]
Molecular Weight 225.04 g/mol [1]
Canonical SMILES CCOC(=O)CBr[1]
InChI Key WQXWOKSQXXSFEB-BYPYZUCNSA-N[1]
Structural Dissection

The molecule's architecture combines several key features:

  • Succinic Acid Backbone: A four-carbon dicarboxylic acid framework.

  • Ethyl Ester: One carboxyl group is esterified with ethanol, rendering it neutral and more lipophilic.

  • Free Carboxylic Acid: The second carboxyl group is acidic and capable of ionization.

  • Alpha-Bromination: A bromine atom is substituted on the carbon adjacent (alpha) to the free carboxylic acid. This electron-withdrawing group significantly increases the acidity of the carboxylic proton.

  • (S)-Stereocenter: The alpha-carbon is a chiral center with a defined (S)-configuration, making this compound a valuable precursor for enantioselective synthesis.

This combination of functional groups suggests its utility as a linker or intermediate where orthogonality is desired; the ester and carboxylic acid can be manipulated under different reaction conditions.

Core Physicochemical Properties

The physicochemical profile of a compound governs its reactivity, formulation, and pharmacokinetic behavior (ADME).[3] While experimental data for this specific molecule is scarce in public literature, we can predict its properties and outline robust methods for their determination.

Summary of Physicochemical Parameters

The following table summarizes key computed and anticipated properties.

PropertyPredicted/Computed ValueSignificance in Drug Development
XLogP3 0.8Measures lipophilicity; influences solubility, permeability, and metabolism.[1][3]
pKa ~2-3 (Estimated)Determines the ionization state at physiological pH, affecting solubility and receptor binding.
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Topological Polar Surface Area 63.6 Ų[1]
Melting/Boiling Point Not availableDefines physical state and influences purification methods like distillation or recrystallization.
Solubility Soluble in organic solvents; sparingly soluble in water.Affects formulation, bioavailability, and reaction conditions.
Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter in drug design, directly impacting a molecule's ability to cross biological membranes.[4] It is quantified by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for both ionized and non-ionized forms.[5] For ionizable compounds like (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid, LogD is more physiologically relevant.[5]

The computed XLogP3 value of 0.8 suggests that the neutral form of the molecule is moderately lipophilic.[1] This value is well within the criteria outlined by Lipinski's "Rule of Five" (LogP < 5), which is a guideline for drug-likeness and oral bioavailability.[3][5]

Acidity (pKa)

The pKa value indicates the strength of an acid. The presence of the electron-withdrawing bromine atom on the carbon alpha to the carboxylic acid is expected to substantially lower the pKa compared to its non-brominated analog, monoethyl succinate. This is due to the inductive stabilization of the resulting carboxylate anion. A lower pKa means that at physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic form, which typically enhances aqueous solubility. The determination of pKa is crucial as it dictates the charge state of the molecule in different biological compartments.[6]

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structural confirmation and quality control.[7] While specific spectra for this compound are not publicly available, its characteristic features can be reliably predicted based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show distinct absorption bands corresponding to its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic Acid O-H3300 - 2500Very broad, strong band due to hydrogen bonding.[8]
Alkyl C-H3000 - 2850Sharp, medium-to-strong bands.
Ester C=O~1735Strong, sharp absorption.[9][10]
Carboxylic Acid C=O~1710Strong, sharp absorption, often slightly broader than the ester carbonyl.[8][10]
C-O Stretch1320 - 1210Strong band associated with the carboxylic acid and ester.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the connectivity and stereochemistry.

  • Carboxylic Acid (-COOH): A broad singlet, typically >10 ppm, which is exchangeable with D₂O.

  • Methine Proton (-CH(Br)-): A doublet of doublets (dd) or multiplet around 4.5-4.8 ppm, coupled to the two diastereotopic protons of the adjacent methylene group.

  • Methylene Protons (-CH₂-): Two distinct signals appearing as a complex multiplet (or an AB quartet if coupling to the methine proton were removed) in the 2.8-3.2 ppm range. Their non-equivalence arises from the adjacent chiral center.

  • Ester Methylene (-O-CH₂-CH₃): A quartet around 4.2 ppm, coupled to the methyl protons.

  • Ester Methyl (-CH₃): A triplet around 1.3 ppm, coupled to the methylene protons.

¹³C NMR: The carbon spectrum will confirm the carbon framework.

  • Carboxylic Acid Carbonyl (-COOH): ~170-175 ppm.

  • Ester Carbonyl (-COO-): ~168-172 ppm.[11]

  • Ester Methylene Carbon (-O-CH₂-): ~60-65 ppm.

  • Methine Carbon (-CH(Br)-): ~40-50 ppm, significantly influenced by the bromine substituent.

  • Methylene Carbon (-CH₂-): ~30-40 ppm.

  • Ester Methyl Carbon (-CH₃): ~14 ppm.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak [M]⁺ that is weak or absent.[11] A key feature would be the isotopic pattern of bromine, with two peaks of nearly equal intensity at M and M+2.[11] Common fragmentation pathways would include:

  • Loss of the ethoxy group (-OCH₂CH₃).

  • Loss of the entire ethyl ester group.

  • Alpha-cleavage to form a stable acylium ion [R-C≡O]⁺.[11]

Experimental Protocols for Property Determination

To ensure the trustworthiness of physicochemical data, standardized and well-understood experimental protocols must be employed. The rationale behind each step is as critical as the procedure itself.

Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration

This is one of the most common and reliable methods for pKa determination.[12] It relies on monitoring the pH of a solution of the acid as a standardized base is added incrementally.

Causality: The pH of a solution containing a weak acid and its conjugate base is described by the Henderson-Hasselbalch equation. At the half-equivalence point of the titration, the concentration of the acid equals the concentration of its conjugate base, and thus the pH is equal to the pKa.[13] The inflection point of the resulting sigmoid titration curve identifies this point precisely.[12]

Protocol:

  • System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa. This step is crucial for ensuring the accuracy of all subsequent pH measurements.

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low.

  • Titrant Preparation: Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.

  • Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Add the NaOH titrant in small, precise increments (e.g., 0.05 mL), recording the pH after each addition.

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the pH value at the half-volume of the equivalence point. Alternatively, the inflection point can be found by plotting the first derivative (ΔpH/ΔV) against volume.

pKa_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4 & 7 Buffers) PrepareSample Prepare Acid Solution (Known Concentration) PrepareTitrant Prepare Standardized NaOH Solution Titrate Titrate Acid with NaOH (Record pH vs. Volume) PrepareTitrant->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot FindEquiv Identify Equivalence Point (Inflection Point) Plot->FindEquiv Calculate Determine pKa (pH at 1/2 Equivalence Vol.) FindEquiv->Calculate

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Partition Coefficient (LogP) via Shake-Flask Method

The OECD Guideline 107 shake-flask method remains the gold standard for LogP determination due to its direct measurement of partitioning.[12]

Causality: This method physically establishes an equilibrium of the solute between two immiscible liquid phases (n-octanol and water). The ratio of the solute's concentration in each phase at equilibrium directly yields the partition coefficient, P. LogP is the base-10 logarithm of this ratio.[3] Using pre-saturated solvents is a self-validating step that prevents volume changes during the experiment, which would otherwise alter the final concentrations and invalidate the result.

Protocol:

  • Solvent Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer like PBS at pH 7.4 for LogD determination). This is done by vigorously mixing the two phases for 24 hours and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol). The concentration should be low enough to avoid self-association but high enough for accurate quantification.

  • Partitioning: In a separatory funnel, combine a known volume of the stock solution with the other pre-saturated phase. Typically, phase volume ratios between 1:1 and 4:1 are used.

  • Equilibration: Shake the funnel gently for a sufficient time (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV.[14]

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

LogP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation Saturate Prepare Pre-Saturated n-Octanol & Water PrepareStock Prepare Stock Solution in one phase Partition Combine Phases & Stock Solution PrepareStock->Partition Equilibrate Shake to Equilibrate (Constant Temp) Partition->Equilibrate Separate Separate Phases (Centrifugation) Equilibrate->Separate Quantify Quantify Concentration in Each Phase (HPLC) Separate->Quantify Calculate Calculate LogP log([Org]/[Aq]) Quantify->Calculate

Sources

Foundational

An In-Depth Technical Guide to the Functional Group Analysis of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid

Abstract (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is a chiral molecule of significant interest in synthetic organic chemistry, particularly as a versatile building block for the synthesis of complex organic molecules and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is a chiral molecule of significant interest in synthetic organic chemistry, particularly as a versatile building block for the synthesis of complex organic molecules and pharmaceutical intermediates. Its trifunctional nature, possessing a carboxylic acid, an ethyl ester, and a secondary alkyl bromide, imparts a unique reactivity profile. A thorough understanding and robust analytical characterization of these functional groups are paramount for its effective utilization in research and development. This guide provides a comprehensive technical overview of the methodologies employed for the functional group analysis of this compound, integrating both classical chemical tests and modern spectroscopic techniques. We delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.

Introduction: Unveiling the Molecular Architecture

(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid, with the chemical formula C₆H₉BrO₄, presents a fascinating case study in functional group analysis due to the simultaneous presence of three distinct and reactive moieties.[1][2] The molecule's structure is characterized by a four-carbon butanoic acid backbone. At the C2 position, a bromine atom is attached, rendering this carbon a chiral center with an (S)-configuration. The C1 carbon is part of a carboxylic acid group, while the C4 carbon is part of an ethyl ester group.[1]

The strategic placement of these functional groups dictates the molecule's chemical behavior and potential synthetic applications. The α-bromo substituent is highly susceptible to nucleophilic substitution, making it a valuable precursor for introducing various functionalities.[3][4] The carboxylic acid provides a handle for salt formation, amide coupling, and other derivatizations, while the ester group can be selectively hydrolyzed or transesterified.

This guide will systematically explore the analytical techniques to confirm the presence and integrity of each of these three functional groups.

G cluster_molecule (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid C1 C¹(OOH) C2 C²H(Br) C1->C2 fg1 Carboxylic Acid C1->fg1 C3 C³H₂ C2->C3 fg2 Alkyl Bromide C2->fg2 C4 C⁴(O)OEt C3->C4 O_Et OEt C4->O_Et fg3 Ethyl Ester C4->fg3 G cluster_workflow Ferric Hydroxamate Test Workflow start Sample + Hydroxylamine HCl + NaOH heat Heat to Boiling start->heat cool Cool heat->cool acidify Acidify with HCl cool->acidify add_fecl3 Add FeCl₃ Solution acidify->add_fecl3 observe Observe Color Change add_fecl3->observe positive Burgundy/Maroon Color (Positive) observe->positive Yes negative No Color Change (Negative) observe->negative No

Figure 2: Ferric Hydroxamate Test Workflow.

Analytical Method Expected Observation for Ethyl Ester
IR Spectroscopy Strong C=O stretch (~1740 cm⁻¹), C-O stretches (1250-1150 cm⁻¹)
¹H NMR Spectroscopy Quartet (~4.2 ppm, 2H), Triplet (~1.3 ppm, 3H)
¹³C NMR Spectroscopy Carbonyl (~170 ppm), -OCH₂- (~61 ppm), -CH₃ (~14 ppm)
Ferric Hydroxamate Test Formation of a burgundy/maroon colored complex

Analysis of the Alkyl Bromide Functional Group

The α-bromo substituent is a key reactive site. Its presence and position are crucial to the molecule's identity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton on the carbon bearing the bromine atom (the α-proton at C2) will be deshielded due to the electronegativity of the bromine. This proton is expected to appear as a multiplet (likely a doublet of doublets due to coupling with the adjacent methylene protons) in the region of 4.0-5.0 ppm.

  • ¹³C NMR: The carbon atom bonded to the bromine (C2) will also be deshielded and is expected to resonate in the range of 30-50 ppm.

Mass Spectrometry (MS): Mass spectrometry provides definitive evidence for the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). [5][6]This results in a characteristic isotopic pattern in the mass spectrum.

  • Molecular Ion Peak: The molecular ion region will show two peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). [5][6][7]This is a strong indicator of the presence of one bromine atom in the molecule.

  • Fragmentation: Fragmentation patterns may also show this characteristic isotopic signature in bromine-containing fragments. A common fragmentation for α-bromo esters is the cleavage of the C-Br bond or the C-C bond adjacent to the carbonyl group.

Classical Chemical Tests

Beilstein Test: This is a simple, albeit non-specific, test for halogens. When a copper wire is heated and then dipped into the sample and reintroduced into a flame, a green flame indicates the presence of a halogen. This test does not differentiate between chlorine, bromine, and iodine.

Silver Nitrate Test: A more specific test involves reaction with an ethanolic solution of silver nitrate (AgNO₃). Alkyl bromides react via an Sₙ1 mechanism to form a precipitate of silver bromide (AgBr), which is a creamy-yellow solid. [8][9][10]

  • Causality: The reactivity in this test depends on the stability of the carbocation formed upon departure of the halide. As an α-bromo ester, the reactivity of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid might be enhanced due to the electron-withdrawing nature of the adjacent carbonyl groups, which can stabilize the transition state. [3]The reaction is typically faster for tertiary and secondary halides than for primary halides. [9] Sodium Iodide in Acetone (Finkelstein) Test: This test is useful for distinguishing between primary and secondary alkyl bromides and chlorides. The reaction proceeds via an Sₙ2 mechanism. Sodium bromide (NaBr) is insoluble in acetone, so the formation of a precipitate indicates a reaction. [8]

  • Reactivity: Primary alkyl halides react faster than secondary ones. Given that the bromine is on a secondary carbon, a reaction may be observed, possibly requiring gentle heating.

Analytical Method Expected Observation for Alkyl Bromide
¹H NMR Spectroscopy Multiplet at 4.0-5.0 ppm (CH-Br)
¹³C NMR Spectroscopy Signal at 30-50 ppm (C-Br)
Mass Spectrometry M⁺ and M+2 peaks of nearly equal intensity
Silver Nitrate Test Formation of a creamy-yellow precipitate (AgBr)
Sodium Iodide/Acetone Test Formation of a precipitate (NaBr), possibly upon heating

Integrated Analytical Approach and Conclusion

A comprehensive analysis of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid necessitates an integrated approach, where the results from various techniques corroborate each other to build a complete picture of the molecule's structure and purity. No single method is sufficient on its own.

G cluster_integrated Integrated Analytical Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chemical Chemical Tests substance (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid IR IR Spectroscopy substance->IR NMR NMR (¹H, ¹³C) substance->NMR MS Mass Spectrometry substance->MS Bicarb NaHCO₃ Test substance->Bicarb Ferric Ferric Hydroxamate Test substance->Ferric AgNO3 AgNO₃ Test substance->AgNO3 COOH_ID Carboxylic Acid ID IR->COOH_ID Ester_ID Ester ID IR->Ester_ID NMR->COOH_ID NMR->Ester_ID Bromide_ID Alkyl Bromide ID NMR->Bromide_ID MS->Bromide_ID Bicarb->COOH_ID Confirms Ferric->Ester_ID Confirms AgNO3->Bromide_ID Confirms conclusion Structural Confirmation COOH_ID->conclusion Ester_ID->conclusion Bromide_ID->conclusion

Figure 3: Integrated Workflow for Functional Group Analysis.

References

  • Chemistry LibreTexts. (2022). 6.4D: Individual Tests. [Link]

  • University of California, Davis. (n.d.). Alkyl Halide Classification Tests. [Link]

  • SSERC. (n.d.). Testing for Esters – The ferric hydroxamate test. [Link]

  • Scribd. (n.d.). IR Spectra: Acids, Alcohols, Esters. [Link]

  • Quora. (2023). How to identify carboxylic acid in a chemical lab. [Link]

  • Homework.Study.com. (n.d.). How can you identify the presence of esters?. [Link]

  • BYJU'S. (2020). Test for Carboxyl Group. [Link]

  • Scribd. (n.d.). Experiment 04 Identification of Carboxylic Acid. [Link]

  • Testbook. (n.d.). Testing for Carboxyl Group Procedure, Observations and Results. [Link]

  • Science Ready. (n.d.). Tests For Aldehyde, Ketone & Carboxylic Acid – HSC Chemistry. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Save My Exams. (2024). Esters - A level Chemistry Revision Notes. [Link]

  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

  • Testbook. (2026). What is the chemical test that distinguishes alkyl halides from aryl halides?. [Link]

  • JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • NMT. (2004). Chemistry 254 Lab Experiment 1: Qualitative Organic Analysis. [Link]

  • Allen. (n.d.). Test for an ester is. [Link]

  • ACS Publications. (1960). A Classification Test for Alkyl Halides. [Link]

  • Scribd. (n.d.). ir spectra of a carboxylic acid, alcohol, and ester. [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • PubChem. (n.d.). (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. [Link]

  • PMC. (n.d.). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

  • ResearchGate. (2025). Reactivity of F-alkylated alpha-bromo acids and esters: Synthesis of ethanoic and 3-fluoroprop-2-enoic F-alkylated acids. [Link]

  • PubChemLite. (n.d.). 2-bromo-4-ethoxy-4-oxobutanoic acid (C6H9BrO4). [Link]

  • Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • Cengage. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition. [Link]

  • PubChem. (n.d.). (2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid. [Link]

  • PubMed. (n.d.). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. [Link]

  • The Royal Society of Chemistry. (n.d.). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane- 1,4-dicarboxylate. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. [Link]

  • PubChem. (n.d.). (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid. [Link]

  • PubChem. (n.d.). 4-Ethoxy-2-hydroxy-4-oxobutanoic acid. [Link]

  • Chemsrc. (n.d.). 4-Ethoxy-4-oxobutanoic acid. [Link]

  • Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. [Link]

  • ResearchGate. (n.d.). Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester.... [Link]

Sources

Exploratory

An In-depth Technical Guide to the Acidity and pKa of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid

Abstract This technical guide provides a comprehensive analysis of the acidity and predicted pKa values of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid, a halogenated dicarboxylic acid monoester of significant interest in sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the acidity and predicted pKa values of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid, a halogenated dicarboxylic acid monoester of significant interest in synthetic chemistry and drug development. The document elucidates the structural factors governing its acidity, outlines robust experimental and computational methodologies for pKa determination, and offers field-proven insights for researchers, scientists, and drug development professionals. By integrating theoretical principles with practical protocols, this guide serves as an authoritative resource for understanding and predicting the physicochemical behavior of this and related molecules.

Introduction and Foundational Concepts

(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is a chiral organic compound featuring a carboxylic acid, an ethyl ester, and a bromine atom at the alpha-position to the carboxylic acid.[1] Its structure suggests a notable level of acidity, a critical parameter that influences its reactivity, solubility, and pharmacokinetic properties in drug discovery applications.[2][3] The acidity of a compound is quantitatively expressed by its acid dissociation constant (Ka) or, more conveniently, its logarithmic counterpart, the pKa.[2][4]

The pKa value represents the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[5] A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton.[6] Understanding the pKa is paramount in drug development, as it governs a molecule's behavior in physiological environments, impacting absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

Structural Analysis and Predicted Acidity

The acidity of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is primarily determined by the stability of its carboxylate conjugate base. Several structural features contribute to this stability:

  • The Carboxylic Acid Group: This functional group is inherently acidic due to the resonance stabilization of the carboxylate anion formed upon deprotonation.[7]

  • The α-Bromo Substituent: The bromine atom at the alpha-position exerts a strong electron-withdrawing inductive effect. This effect helps to delocalize and stabilize the negative charge of the conjugate base, thereby increasing the acidity of the carboxylic acid proton.[7] This is a well-established principle for α-halo carboxylic acids.[8][9] For instance, the pKa of 2-bromobutyric acid is approximately 2.95, which is significantly lower than that of butyric acid (pKa ≈ 4.82), highlighting the acid-strengthening effect of the α-bromo group.[10]

  • The Ethoxycarbonyl Group: The ethyl ester group also contributes a modest electron-withdrawing inductive effect, further stabilizing the conjugate base and increasing acidity.

Based on these structural considerations, it is possible to estimate the pKa of the carboxylic acid proton in (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid. For comparison, succinic acid has pKa values of 4.19 and 5.48 for its two carboxylic acid groups.[11][12] The monoethyl ester of succinic acid has a predicted pKa of approximately 4.45.[13][14][15] Bromosuccinic acid, with a bromine atom on one of the alpha carbons, exhibits two pKa values of 2.55 and 4.41.[16] The lower pKa value corresponds to the carboxylic acid group closer to the electron-withdrawing bromine atom.

Given these reference points, the pKa of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is expected to be significantly lower than that of monoethyl succinate and in a similar range to the first pKa of bromosuccinic acid. Therefore, a pKa value in the range of 2.5 to 3.0 is a reasonable prediction for the carboxylic acid proton.

Predicted pKa Values of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid and Related Compounds
CompoundFunctional GroupsRelevant pKa Value(s)Reference
Succinic AcidTwo carboxylic acids4.19, 5.48[11][12]
Monoethyl SuccinateOne carboxylic acid, one ethyl ester~4.45 (Predicted)[13][14]
Bromosuccinic AcidTwo carboxylic acids, one α-bromo2.55, 4.41[16]
2-Bromobutyric AcidOne carboxylic acid, one α-bromo2.95[10]
(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid One carboxylic acid, one ethyl ester, one α-bromo ~2.5 - 3.0 (Estimated) N/A

Methodologies for pKa Determination

Accurate determination of pKa values is crucial for chemical and pharmaceutical research. Both experimental and computational methods can be employed.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[17][18] The technique involves the stepwise addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the weak acid) and monitoring the resulting change in pH with a calibrated pH electrode.[3][5]

Step-by-Step Protocol for Potentiometric Titration
  • Preparation of Solutions:

    • Prepare a standard solution of the titrant, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Accurately weigh a sample of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid and dissolve it in a suitable solvent (e.g., deionized water or a water/co-solvent mixture if solubility is low) to a concentration of at least 10⁻⁴ M.[5][17][18]

    • Prepare a solution of a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength during the titration.[3][5]

  • Calibration and Setup:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[5]

    • Place the analyte solution in a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the measurement.[3][5]

  • Titration Procedure:

    • Add the NaOH titrant in small, precise increments.

    • After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added.[3]

    • Continue the titration until the pH change becomes minimal after passing the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized.[5] This corresponds to the midpoint of the buffer region.

    • Alternatively, the equivalence point can be identified as the inflection point of the titration curve, which can be more accurately determined from the first or second derivative of the curve.[19]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_setup Setup & Calibration cluster_titration Titration cluster_analysis Data Analysis Prep_Analyte Prepare Analyte Solution (~10⁻⁴ M) Assemble Assemble Titration Cell (Stirrer, Electrode) Prep_Analyte->Assemble Prep_Titrant Prepare 0.1 M NaOH (Carbonate-Free) Add_Titrant Add NaOH Titrant Incrementally Prep_Titrant->Add_Titrant Prep_Electrolyte Prepare 0.15 M KCl Prep_Electrolyte->Assemble Calibrate Calibrate pH Meter Calibrate->Assemble Purge Purge with Nitrogen Assemble->Purge Purge->Add_Titrant Record_pH Record pH and Volume Add_Titrant->Record_pH Allow to equilibrate Record_pH->Add_Titrant Repeat Plot_Curve Plot pH vs. Volume Record_pH->Plot_Curve Determine_pKa Determine pKa at Half-Equivalence Point Plot_Curve->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Computational pKa Prediction

In silico methods for pKa prediction have become increasingly reliable and are valuable tools in the early stages of drug discovery.[20] These methods utilize quantum chemical calculations and solvation models to estimate the free energy change of the acid dissociation reaction.[21]

General Computational Workflow
  • Structure Optimization: The 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of the molecule are optimized using a suitable level of theory, such as Density Functional Theory (DFT).[21]

  • Solvation Free Energy Calculation: The free energy of solvation for each species is calculated using a solvation model (e.g., implicit or explicit models) to account for the effect of the solvent (typically water).[21][22]

  • pKa Calculation: The pKa is calculated from the Gibbs free energy change of the dissociation reaction in solution. This often involves an isodesmic method, where the acidity of the target molecule is calculated relative to a reference compound with a known experimental pKa.[22]

Several software packages are available for pKa prediction, offering varying levels of accuracy and computational cost.[4]

Computational_pKa_Workflow cluster_protonated Protonated Species (HA) cluster_deprotonated Deprotonated Species (A⁻) Input_Structure Input 3D Structure of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid Opt_HA Optimize Geometry (DFT) Input_Structure->Opt_HA Opt_A Optimize Geometry (DFT) Input_Structure->Opt_A Solv_HA Calculate Solvation Free Energy Opt_HA->Solv_HA Calculate_DeltaG Calculate Gibbs Free Energy ΔG = G(A⁻) + G(H⁺) - G(HA) Solv_HA->Calculate_DeltaG Solv_A Calculate Solvation Free Energy Opt_A->Solv_A Solv_A->Calculate_DeltaG Calculate_pKa Calculate pKa pKa = ΔG / (2.303 RT) Calculate_DeltaG->Calculate_pKa

Caption: General workflow for computational pKa prediction.

Conclusion

The acidity of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is significantly enhanced by the presence of the electron-withdrawing α-bromo substituent. Based on the analysis of related compounds, the pKa of its carboxylic acid proton is predicted to be in the range of 2.5 to 3.0. For definitive characterization, experimental determination via potentiometric titration is the recommended approach, providing high-precision data.[18] Computational methods also serve as a valuable predictive tool, particularly in the context of high-throughput screening in drug discovery. A thorough understanding of the pKa of this molecule is essential for its effective application in synthetic chemistry and for optimizing its potential as a pharmaceutical intermediate.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • De Bleecker, K., De Vijlder, T., & Deconinck, E. (2015). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Ehrenschwender, T., & Zipse, H. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Retrieved from [Link]

  • Elmas, O. F., & Sindhu, R. K. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Nakai, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]

  • Shields, G. C. (2015). Computational Approaches to Predict pKa Values. ResearchGate. Retrieved from [Link]

  • Chemia. (2021). The alpha-bromo compound series – Determining acidic or alkaline qualities. Chemia. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch19: Halogenation. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid. Retrieved from [Link]

  • ChemBK. (2024). Mono ethyl succinate. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-4-ethoxy-4-oxobutanoic acid (C6H9BrO4). Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • PubChem. (n.d.). Bromosuccinic acid. Retrieved from [Link]

  • Siniscalchi, T. (2021, December 6). Exercise 21.4 and 21.9 - The Acidity of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Monoethyl succinate. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values*. Retrieved from [Link]

  • Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). (S)-2-Bromosuccinic acid | CAS 20859-23-8. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Bromobutyric acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Detailed Guide to the Stereospecific Synthesis of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid from L-Aspartic Acid

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry. Introduction (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is a valuable chiral building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Introduction (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is a valuable chiral building block in organic synthesis. Its stereodefined α-bromo acid moiety and the differentiated carboxylic acid and ester functionalities make it a versatile precursor for introducing asymmetry in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. This document provides a comprehensive guide to its synthesis, starting from the readily available and inexpensive chiral pool starting material, L-aspartic acid. The synthetic strategy involves a two-step sequence: a selective monoesterification followed by a stereospecific diazotization-bromination reaction. This guide emphasizes the mechanistic rationale behind the procedural steps to ensure reproducibility and high fidelity.

Overall Synthetic Strategy

The transformation of L-aspartic acid into the target compound is achieved in two principal stages. The first stage is the protection of the β-carboxylic acid group as an ethyl ester via a Fischer-Speier esterification. The second stage involves the conversion of the α-amino group into a bromine atom with retention of the original stereochemistry through a diazotization reaction in the presence of bromide ions.

Synthesis_Workflow AsparticAcid L-Aspartic Acid Intermediate (S)-4-Ethoxy-2-amino-4-oxobutanoic acid (Aspartic acid β-ethyl ester) AsparticAcid->Intermediate Step 1: Fischer Esterification Reagents: Ethanol, H₂SO₄ (cat.) Conditions: Reflux Target (2S)-2-Bromo-4-ethoxy-4-oxobutanoic acid Intermediate->Target Step 2: Diazotization-Bromination Reagents: NaNO₂, KBr, H₂SO₄ Conditions: 0-5 °C

Caption: Overall workflow for the synthesis of the target compound from L-aspartic acid.

Part 1: Selective Monoesterification of L-Aspartic Acid

Principle and Rationale

The first step is the selective esterification of one of the two carboxylic acid groups in L-aspartic acid. The Fischer-Speier esterification is an acid-catalyzed equilibrium process between a carboxylic acid and an alcohol.[1][2] To drive the reaction towards the product, a large excess of the alcohol (ethanol in this case) is used as the solvent, shifting the equilibrium according to Le Châtelier's principle.[1][3] Concentrated sulfuric acid is employed as the catalyst; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.[4] While esterification can occur at either the α- or β-carboxyl group, the synthesis of the β-monoester is often favored under these conditions and can be isolated as the major product.

Detailed Protocol: Synthesis of (S)-4-Ethoxy-2-amino-4-oxobutanoic acid
  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-aspartic acid (13.3 g, 100 mmol).

    • Add 200 mL of absolute ethanol. The aspartic acid will not fully dissolve at this stage.

  • Catalyst Addition:

    • Cool the flask in an ice-water bath.

    • Slowly and cautiously add concentrated sulfuric acid (5.4 mL, ~100 mmol) to the stirred suspension. The addition is exothermic.

  • Reaction Execution:

    • Once the addition is complete, remove the ice bath and heat the mixture to reflux.

    • Maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC (e.g., using a ninhydrin stain to visualize the amino group).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the volume of ethanol by approximately half using a rotary evaporator.

    • Slowly pour the concentrated mixture into 200 mL of vigorously stirred diethyl ether. A white precipitate should form.

    • Allow the suspension to stand in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash it with two portions of cold diethyl ether (2 x 50 mL).

    • Dry the white solid under vacuum to yield (S)-4-ethoxy-2-amino-4-oxobutanoic acid, typically as its sulfate salt. The crude product is often of sufficient purity for the next step.

Part 2: Stereospecific Conversion of the Amino Group to a Bromo Group

Principle and Rationale

This transformation is a classic example of a diazotization reaction followed by nucleophilic substitution.[5] The primary aliphatic amine of the aspartic acid derivative is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (H₂SO₄).[6][] This reaction forms a highly unstable aliphatic diazonium salt intermediate (R-N₂⁺).[8]

A critical aspect of this reaction with α-amino acids is the stereochemical outcome. While SN1-type reactions involving carbocation intermediates would lead to racemization, the reaction of α-amino acids with nitrous acid in the presence of halide ions is known to proceed with overall retention of configuration. This is explained by a double-inversion mechanism.[9] First, the neighboring α-carboxyl group acts as an intramolecular nucleophile, displacing the diazonium group to form a transient α-lactone intermediate with an inversion of stereochemistry. Subsequently, the bromide ion (from KBr) attacks the α-carbon in an SN2 fashion, opening the strained α-lactone ring. This second nucleophilic attack results in another inversion of stereochemistry, leading to a net retention of the original (S)-configuration.[9]

Crucially, the reaction must be maintained at low temperatures (0–5 °C) at all times. Aliphatic diazonium salts are notoriously unstable and will decompose rapidly at higher temperatures, leading to a mixture of undesired side products from elimination and rearrangement reactions.[8]

Detailed Protocol: Synthesis of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid
  • Reaction Setup:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve potassium bromide (KBr, 35.7 g, 300 mmol) in 100 mL of 1 M sulfuric acid.

    • Add the (S)-4-ethoxy-2-amino-4-oxobutanoic acid (16.1 g, 100 mmol, assuming the free base) from the previous step.

    • Cool the flask to 0 °C in an ice-salt bath.

  • Diazotization:

    • Prepare a solution of sodium nitrite (NaNO₂, 8.3 g, 120 mmol) in 30 mL of deionized water and place it in the dropping funnel.

    • Add the sodium nitrite solution dropwise to the vigorously stirred reaction mixture over a period of 60-90 minutes.

    • Maintain the internal reaction temperature strictly between 0 °C and 5 °C throughout the addition. Vigorous gas evolution (N₂) will be observed.

  • Reaction Completion:

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous phase with three portions of diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash them with a saturated sodium chloride (brine) solution (50 mL).

  • Drying and Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product is obtained as a pale yellow oil. Further purification can be achieved by vacuum distillation or column chromatography on silica gel if required.

Data and Reagent Summary

Step Reactant Molar Mass ( g/mol ) Amount (mmol) Reagent Equivalents Typical Yield
1 L-Aspartic Acid133.10100EthanolSolvent (Excess)70-85%
H₂SO₄1.0
2 Amino Ester Intermediate161.16100KBr3.060-75%
NaNO₂1.2
H₂SO₄~2.0 (in solution)

Troubleshooting and Key Considerations

  • Esterification Control: Over-refluxing or using a stronger acid catalyst for an extended period can lead to the formation of the diester. Monitoring the reaction by TLC is recommended.

  • Temperature Control in Diazotization: This is the most critical parameter in the second step. Failure to maintain a low temperature will drastically reduce the yield and purity of the final product due to the instability of the diazonium intermediate.[8]

  • Safety: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. The diazotization step evolves nitrogen gas, so the reaction should be performed in a well-ventilated fume hood. Diazonium compounds can be explosive in a dry state, although they are not isolated in this procedure.

Conclusion

This guide outlines a reliable and well-precedented two-step synthesis of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid from L-aspartic acid. By carefully controlling the reaction conditions, particularly the temperature during the diazotization step, researchers can obtain this valuable chiral intermediate with good yield and high stereochemical fidelity. The mechanistic insights provided serve to deepen the understanding of the transformations involved, empowering chemists to troubleshoot and adapt the protocol as needed for their specific research applications.

References

  • Vertex AI Search. (n.d.). A General Method for the Synthesis of Enantiomerically Pure β-Substituted, β-Amino Acids through α-Substituted Succinic Acid Derivatives. The Journal of Organic Chemistry - ACS Figshare. Retrieved February 14, 2026.
  • PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
  • University of Windsor. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • National Center for Biotechnology Information. (n.d.). (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid. PubChem.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • National Institutes of Health. (2018, February 13). Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids. PMC.
  • Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination.
  • BOC Sciences. (n.d.). Custom Diazotization Services.

Sources

Application

procedure for coupling (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid with amines

An In-Depth Guide to the Chemoselective Coupling of (2S)-2-bromo-4-ethoxy-4-oxobutanoic Acid with Amines Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chemoselective Coupling of (2S)-2-bromo-4-ethoxy-4-oxobutanoic Acid with Amines

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Introduction and Strategic Overview

(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is a chiral building block of significant value in medicinal chemistry and organic synthesis.[1][2] As a derivative of succinic acid, it serves as a precursor for synthesizing complex molecules, including analogs of the amino acid asparagine and various heterocyclic scaffolds.[3][4] The successful coupling of its carboxylic acid moiety with a diverse range of primary and secondary amines is a critical transformation that opens the door to novel chemical entities.

However, this molecule presents a distinct synthetic challenge due to the presence of two electrophilic sites: the carboxylic acid carbon and the α-carbon bearing a bromine atom. This duality necessitates a carefully orchestrated coupling strategy to ensure chemoselectivity—favoring amide bond formation while suppressing the undesired nucleophilic substitution at the C-Br bond. Furthermore, the chiral center at the α-position is susceptible to racemization under harsh conditions, demanding methods that preserve stereochemical integrity.

This guide provides a comprehensive analysis of the reaction, detailing the mechanistic principles, offering field-proven protocols, and outlining troubleshooting strategies to empower researchers to achieve high-yield, high-purity synthesis of the desired amide products.

Core Principles & Mechanistic Insights

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous and requires the activation of the carboxylic acid.[5][6] This is typically achieved using "coupling reagents" that convert the carboxyl group's hydroxyl into a better leaving group, facilitating nucleophilic attack by the amine.

The General Mechanism of Amide Bond Formation

The most common strategies involve the in-situ formation of a highly reactive intermediate, such as an O-acylisourea ester (with carbodiimides) or an active ester (with phosphonium or aminium salts).[7] The process can be visualized as follows:

G cluster_0 Activation Step cluster_1 Coupling Step Acid (2S)-2-bromo-4-ethoxy- 4-oxobutanoic acid Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Intermediate + Reagent Reagent Coupling Reagent (e.g., EDC, HATU) Amine Primary or Secondary Amine Product Desired Amide Product Intermediate->Product + Amine Byproduct Coupling Byproduct (e.g., DCU, HOBt)

Caption: General workflow for amide bond formation.

Critical Challenge 1: Chemoselectivity

The primary challenge is directing the amine nucleophile to attack the activated carboxyl group instead of the α-carbon, which would lead to the displacement of the bromide ion (an SN2 reaction).

  • Activated Carboxylic Acid: The activated ester intermediate is significantly more electrophilic than the sp³-hybridized α-carbon, making it the kinetically favored site of attack.

  • Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) drastically reduces the rate of the SN2 side reaction, which typically has a higher activation energy than the desired amidation.

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent before introducing the amine is crucial.[8] This ensures that the highly reactive activated intermediate is readily available for the amine to react with, minimizing the time the amine is exposed to the less reactive C-Br bond.

Critical Challenge 2: Stereochemical Integrity

The α-proton of the starting material is acidic and can be abstracted, particularly after the formation of certain activated intermediates like the O-acylurea, leading to enolization and subsequent racemization. Aspartic acid derivatives are known to be particularly prone to this side reaction.[9]

  • Use of Additives: Additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often used with carbodiimides (like EDC or DCC).[10][11] These additives rapidly convert the initial O-acylisourea intermediate into a more stable active ester (NHS-ester or OBt-ester). These esters are sufficiently reactive to couple with the amine but are significantly less prone to causing racemization.

  • Modern Coupling Reagents: Aminium/uronium salts like HATU and HBTU are designed to form active esters that are highly reactive yet less likely to cause epimerization.[7] Phosphonium reagents like PyBOP and DEPBT are also excellent choices for suppressing racemization.[7]

Experimental Protocols

Two primary protocols are presented here, catering to different needs regarding cost, scale, and the minimization of side reactions.

Protocol 1: EDC/NHS Mediated Coupling (Standard, Cost-Effective Method)

This method is widely used due to the affordability and water-solubility of the EDC byproduct, which simplifies purification.[10][11]

ReagentM.W. ( g/mol )Stoichiometry (Equivalents)Purpose
(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid225.041.0Starting Material
Amine (Primary or Secondary)Varies1.0 - 1.2Nucleophile
EDC·HCl191.701.2 - 1.5Carbodiimide Coupling Reagent
N-Hydroxysuccinimide (NHS)115.091.2 - 1.5Racemization Suppressant / Activator
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)129.24 / 101.192.0 - 3.0Non-nucleophilic base
Dichloromethane (DCM) or Dimethylformamide (DMF)--Anhydrous Solvent
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DCM or DMF (approx. 0.1-0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Activation: Add NHS (1.2 eq.) followed by EDC·HCl (1.2 eq.) to the stirred solution. The reaction mixture may appear as a slurry.

  • Pre-activation Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. This "pre-activation" step is critical for forming the NHS-ester intermediate.[8]

  • Amine Addition: In a separate vial, dissolve the amine (1.1 eq.) and DIPEA (2.0 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the reaction flask at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Quenching: Dilute the reaction mixture with DCM or Ethyl Acetate.

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous HCl (to remove base), saturated aqueous NaHCO₃ (to remove unreacted acid and NHS), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure amide.[12]

Protocol 2: HATU Mediated Coupling (High-Efficiency, Low-Racemization Method)

HATU is an aminium-based reagent that offers rapid coupling rates and is highly effective at preventing racemization, making it ideal for sensitive substrates.[13]

ReagentM.W. ( g/mol )Stoichiometry (Equivalents)Purpose
(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid225.041.0Starting Material
Amine (Primary or Secondary)Varies1.0 - 1.2Nucleophile
HATU380.231.1 - 1.3Aminium Coupling Reagent
Diisopropylethylamine (DIPEA) or 2,4,6-Collidine129.24 / 121.182.0 - 3.0Non-nucleophilic base
Dimethylformamide (DMF)--Anhydrous Polar Aprotic Solvent
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1-0.2 M).

  • Reagent Addition: Add HATU (1.1 eq.) and the amine (1.1 eq.) to the solution.

  • Initiation: Cool the mixture to 0 °C and add DIPEA (2.5 eq.) dropwise. The base should be added last to initiate the reaction.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-6 hours. HATU couplings are typically much faster than EDC/NHS couplings.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Solvent Removal: DMF has a high boiling point. If possible, dilute the reaction with a large volume of Ethyl Acetate and wash extensively with water and brine to remove the DMF and water-soluble byproducts.[8]

  • Extraction: Perform 3-5 washes with water, followed by a final brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography as described in Protocol 1.

Visualization of Experimental Workflow

The overall process from starting materials to the final purified product can be summarized in the following workflow.

G start Start: (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid + Amine dissolve 1. Dissolve Acid in Anhydrous Solvent (e.g., DCM/DMF) at 0°C start->dissolve activate 2. Add Coupling Reagents (e.g., EDC/NHS or HATU) dissolve->activate preactivate 3. Pre-activation (if using EDC/NHS) activate->preactivate add_amine 4. Add Amine + Base (e.g., DIPEA) activate->add_amine (if using HATU) preactivate->add_amine react 5. Reaction (Stir 2-24h, RT) add_amine->react workup 6. Aqueous Work-up (Wash with acid, base, brine) react->workup purify 7. Dry, Concentrate & Purify via Chromatography workup->purify product Final Product: Purified N-Substituted Amide purify->product

Caption: Standard experimental workflow for the coupling reaction.

Troubleshooting and Key Considerations

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed).2. Wet solvent or reagents.3. Sterically hindered or poorly nucleophilic amine.1. Use fresh, high-quality coupling reagents.2. Ensure all glassware is flame-dried and use anhydrous solvents.3. Switch to a more powerful coupling reagent (e.g., HATU). Increase reaction time/temperature slightly.
SN2 Side Product Formation 1. Reaction temperature is too high.2. Amine added before complete activation of the acid.1. Maintain the reaction temperature at 0 °C during addition and allow it to warm slowly.2. Strictly follow the pre-activation procedure (Protocol 1).
Racemization Detected 1. Use of a carbodiimide without an additive.2. Presence of a strong base or prolonged reaction at high temperature.1. Always use an additive like NHS or HOBt with EDC.2. Switch to a low-racemization reagent like HATU or DEPBT.3. Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine instead of TEA.
Difficulty in Purification 1. Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC is insoluble).2. High boiling point solvent (DMF).1. Use EDC, as its urea byproduct is water-soluble and easily removed during work-up.2. When using DMF, ensure thorough washing with water/brine during extraction to remove it.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Link

  • BenchChem. (2025). Application Notes and Protocols for Bromo-PEG4-acid Coupling Reactions. BenchChem. Link

  • Hardick, O. (n.d.). Coupling Protocols. University of Huddersfield. Link

  • Kundu, K., & Yamamoto, H. (2018). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 54(43), 5399-5411. Link

  • D'Amico, C., et al. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 14(3), 635-641. Link

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Link

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? r/chemistry. Link

  • Semantic Scholar. (2017). A comparative study of amide-bond forming reagents in aqueous media – Substrate scope and reagent compatibility. Semantic Scholar. Link

  • Chem-CITY S.K.Tobriya. (2021). Amination of Alfa Halo acids # Strecker's synthesis. YouTube. Link

  • Cera, G., et al. (2019). The Fascinating Chemistry of α-Haloamides. Chemistry – A European Journal, 25(60), 13594-13619. Link

  • PubChem. (n.d.). (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid. National Center for Biotechnology Information. Link

  • Chhabra, S. R., et al. (1984). Potential inhibitors of L-asparagine biosynthesis. 4. Substituted sulfonamide and sulfonylhydrazide analogues of L-asparagine. Journal of Medicinal Chemistry, 27(9), 1120-1126. Link

  • LibreTexts Chemistry. (2025). 24.7: Reactions of Amines. LibreTexts. Link

  • Richards, N. G., et al. (2005). Efficient Expression, Purification, and Characterization of C-terminally Tagged, Recombinant Human Asparagine Synthetase. Protein Expression and Purification, 42(1), 38-46. Link

  • Hopkinson, R. J., et al. (2021). Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase. Chemical Science, 12(4), 1531-1545. Link

  • Chamoin, S., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 57(5), 261-265. Link

  • Kalyani, D., et al. (2019). The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ChemRxiv. Link

  • Woodward, R. B., et al. (1966). Peptide Synthesis. Organic Syntheses, 46, 10. Link

  • Karagiannis, F., et al. (2022). Practical Synthesis of Polyamine Succinamides and Branched Polyamines. ChemistryOpen, 11(11), e202200155. Link

  • PubChem. (n.d.). asparagine biosynthesis. National Center for Biotechnology Information. Link

  • Bernhardt, T. G., & Abstract, P. W. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 675(2), 189-196. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • Maity, A. N., et al. (2016). Synthesis of 4-thia-[6-13C]lysine from [2-13C] glycine: Access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine. Tetrahedron Letters, 57(29), 3079-3082. Link

  • PubChemLite. (n.d.). 2-bromo-4-ethoxy-4-oxobutanoic acid (C6H9BrO4). PubChemLite. Link

  • Semantic Scholar. (2020). Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate. Semantic Scholar. Link

  • Atherton, E., et al. (1981). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry, 46(23), 4704–4708. Link

  • Greenwood, F. L., et al. (1952). 4-bromo-2-heptene. Organic Syntheses, 32, 20. Link

  • Cardiff University. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. -ORCA. Link

Sources

Method

Application Notes &amp; Protocols: Esterification of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid

For: Researchers, scientists, and drug development professionals. Introduction: Strategic Importance in Medicinal Chemistry (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is a chiral building block of significant interest in t...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Medicinal Chemistry

(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is a chiral building block of significant interest in the pharmaceutical industry. Its derivatives, particularly its esters, serve as crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The stereochemistry at the C2 position, coupled with the bromo- and ester functionalities, provides a versatile scaffold for introducing molecular complexity and chirality, which are critical for target specificity and efficacy in drug design.[3] The esterification of the terminal carboxylic acid is a pivotal step, often employed early in a synthetic route to protect the acid functionality, modulate solubility, or to directly participate in subsequent cross-coupling or substitution reactions. This guide provides a detailed overview of robust esterification methodologies applicable to this substrate, focusing on practical application, mechanistic rationale, and protocol optimization for drug development campaigns where efficiency and scalability are paramount.[4]

Mechanistic Considerations & Method Selection

The primary challenge in the esterification of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid lies in achieving high conversion without compromising the chiral integrity of the α-carbon or inducing side reactions at the α-bromo position. The selection of an appropriate esterification method is therefore a critical decision guided by the scale of the reaction, the desired ester, and the overall synthetic strategy.

Fischer-Speier Esterification: The Workhorse Method

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[5][6] This equilibrium-driven process is cost-effective and suitable for large-scale production.

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[7] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to yield the ester and regenerate the acid catalyst.[7] To drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove water as it is formed.[5][8]

Causality of Experimental Choices:

  • Catalyst: Concentrated sulfuric acid is a common choice due to its strong acidity and dehydrating properties.[6][9] However, for sensitive substrates, a milder catalyst like p-toluenesulfonic acid may be preferred to minimize charring or side reactions.[5]

  • Solvent: Often, the alcohol reactant is used in excess and also serves as the solvent. In cases where the alcohol is precious or solid, an inert solvent like toluene can be used, which allows for the azeotropic removal of water using a Dean-Stark apparatus.

  • Temperature: The reaction is typically heated to reflux to increase the reaction rate. The specific temperature will depend on the boiling point of the alcohol or solvent used.

N-Bromosuccinimide (NBS) Catalyzed Esterification: A Mild Alternative

Recent advancements have highlighted the use of N-bromosuccinimide (NBS) as an efficient and mild catalyst for the direct esterification of carboxylic acids.[10][11] This method offers the advantage of proceeding under neutral or near-neutral conditions, which can be beneficial for substrates sensitive to strong acids.

Mechanism: While the precise mechanism is still a subject of investigation, it is proposed that NBS activates the carboxylic acid, possibly through the formation of an acyl-oxy-succinimide intermediate, which is then susceptible to nucleophilic attack by the alcohol.

Causality of Experimental Choices:

  • Catalyst Loading: Substoichiometric amounts of NBS are typically sufficient to catalyze the reaction effectively.[11]

  • Temperature: The reaction is often carried out at a moderately elevated temperature, for instance, 70°C, to achieve a reasonable reaction rate.[10][11]

  • Reaction Conditions: A key advantage of this method is its tolerance to air and moisture, simplifying the experimental setup.[10][11]

Activating Agents: For Difficult Esterifications

For sterically hindered alcohols or when mild conditions are paramount, the use of activating agents in conjunction with a base is a powerful strategy. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or triphenylphosphine/N-bromosuccinimide can be employed.[12]

Mechanism (with PPh₃/NBS): Triphenylphosphine and NBS react to form a phosphonium bromide species. The carboxylic acid then adds to this species, forming an activated acylphosphonium salt. This highly electrophilic intermediate is readily attacked by the alcohol to form the desired ester, with triphenylphosphine oxide and succinimide as byproducts.[12]

Causality of Experimental Choices:

  • Stoichiometry: This method typically requires stoichiometric amounts of the activating agents.

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is often added to neutralize the hydrogen bromide generated during the reaction.

  • Temperature: These reactions are often run at or below room temperature to control reactivity and minimize side reactions.

Comparative Analysis of Esterification Methods

Method Catalyst/Reagent Typical Conditions Advantages Disadvantages Yields
Fischer-Speier H₂SO₄ or p-TsOHReflux in excess alcoholCost-effective, scalableHarsh acidic conditions, reversibleGood to Excellent
NBS Catalyzed N-Bromosuccinimide70°C, neat or in solventMild conditions, air/moisture tolerantCatalyst can be expensiveGood to Excellent[10]
Activation PPh₃/NBS, DCCRoom temp. or below, with baseMild, suitable for sensitive substratesStoichiometric reagents, byproduct removalGood to Excellent[12]

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

This protocol describes the synthesis of methyl (3S)-3-bromo-4-ethoxy-4-oxobutanoate.

Materials:

  • (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid (1 equivalent).

  • Add anhydrous methanol (10-20 equivalents, serving as both reactant and solvent).

  • Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise with stirring. Caution: This is an exothermic addition.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Self-Validation:

  • TLC Analysis: The product should have a higher Rf value than the starting carboxylic acid.

  • ¹H NMR: The appearance of a new singlet corresponding to the methyl ester protons (around 3.7 ppm) and the disappearance of the carboxylic acid proton signal (typically >10 ppm) confirms product formation.

Protocol 2: NBS-Catalyzed Esterification (Benzyl Ester Synthesis)

This protocol outlines the synthesis of benzyl (3S)-3-bromo-4-ethoxy-4-oxobutanoate.

Materials:

  • (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid

  • Benzyl alcohol

  • N-Bromosuccinimide (NBS)

  • Ethyl acetate

  • 10% Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vial or flask

  • Stir bar

  • Heating block or oil bath

Procedure:

  • In a reaction vial equipped with a stir bar, combine (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid (1 equivalent), benzyl alcohol (1.5 equivalents), and N-bromosuccinimide (0.1 equivalents).[10]

  • Heat the mixture to 70°C with stirring for 2-4 hours.[10][11] Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic solution sequentially with 10% Na₂S₂O₃ solution, saturated NaHCO₃ solution, and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product via flash chromatography.

Self-Validation:

  • LC-MS: The mass spectrum should show the molecular ion peak corresponding to the benzyl ester.

  • ¹H NMR: Look for the characteristic signals of the benzyl group (aromatic protons around 7.3 ppm and benzylic protons around 5.1 ppm).

Visualizing the Workflow

Below is a generalized workflow for the esterification process.

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Select Esterification Method Reagents Combine Carboxylic Acid, Alcohol, and Catalyst/Reagent Start->Reagents Heat Apply Heat (if required) Reagents->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench/Neutralize Reaction Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze Final Pure Ester Product Analyze->Final

Caption: Generalized workflow for the esterification of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid.

Conclusion

The esterification of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is a fundamental transformation in the synthesis of valuable pharmaceutical intermediates. The choice of method, from the classical Fischer-Speier reaction to milder, modern alternatives, should be tailored to the specific requirements of the synthetic route and the properties of the desired ester. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can efficiently and reliably produce these important chiral building blocks.

References

  • Experiment 13 What's That Smell? (Synthesis of Esters). (n.d.).
  • Experiment 18 — Synthesis of Esters. (n.d.).
  • Rout, N. K., Beura, J., Panigrahi, R. K., & Jana, S. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Current Organocatalysis, 12(4).
  • Synthesis of Esters | Bellevue College. (n.d.).
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025).
  • Čebular, K., Božić, B. Đ., & Stavber, S. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2203. Retrieved from [Link]

  • (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Preparation of bromo acids and esters. (1959). U.S. Patent No. 2,876,255.
  • Preparation of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Esterification Reaction. (n.d.). Utah Tech University. Retrieved from [Link]

  • Čebular, K., Božić, B. Đ., & Stavber, S. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. ResearchGate. Retrieved from [Link]

  • mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved from [Link]

  • Strategies for Early-Stage Drug Development. (2010). Pharmaceutical Technology. Retrieved from [Link]

  • API Synthesis. (n.d.). Benuvia. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Chiral Heterocycles from (2S)-2-bromo-4-ethoxy-4-oxobutanoic Acid

Introduction: The Strategic Value of (2S)-2-bromo-4-ethoxy-4-oxobutanoic Acid in Heterocyclic Chemistry Heterocyclic scaffolds are fundamental components of a vast array of pharmaceuticals, agrochemicals, and functional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (2S)-2-bromo-4-ethoxy-4-oxobutanoic Acid in Heterocyclic Chemistry

Heterocyclic scaffolds are fundamental components of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their three-dimensional structures and the presence of heteroatoms are key to their diverse biological activities and chemical properties. Within this landscape, the synthesis of enantiomerically pure heterocycles is of paramount importance, as the stereochemistry of a molecule can dramatically influence its pharmacological profile.

(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is a versatile chiral building block that offers a unique combination of functionalities for the stereoselective synthesis of various heterocyclic systems.[1] This precursor contains:

  • A stereocenter at the C2 position with a defined (S)-configuration, which can be transferred to the final heterocyclic product.

  • An α-bromo substituent, which serves as a reactive electrophilic site for nucleophilic substitution reactions.

  • Two distinct carboxylic acid-derived functionalities: a carboxylic acid and an ethyl ester. This differential reactivity allows for selective transformations and subsequent cyclization pathways.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid for the synthesis of valuable chiral heterocycles, including piperazin-2-ones and morpholin-3-ones. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further derivatization and library synthesis.

I. Synthesis of Chiral 3-Substituted Piperazin-2-ones

Piperazin-2-ones are important heterocyclic motifs found in a variety of biologically active compounds. The following protocol describes a two-step synthesis of chiral 3-substituted piperazin-2-ones starting from (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid and a primary 1,2-diamine.

Mechanistic Rationale

The synthesis proceeds via an initial nucleophilic substitution of the bromide by one of the amino groups of the 1,2-diamine. This is followed by an intramolecular cyclization to form the piperazin-2-one ring. The stereochemistry at the C3 position of the final product is dictated by the (S)-configuration of the starting material.

Experimental Workflow

cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization A (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid + 1,2-Diamine B Intermediate Adduct A->B Base (e.g., Et3N) C Intermediate Adduct D Chiral Piperazin-2-one C->D Heat or Base

Caption: Workflow for the synthesis of chiral piperazin-2-ones.

Detailed Protocol: Synthesis of (S)-3-(2-ethoxy-2-oxoethyl)piperazin-2-one

Materials:

  • (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid

  • Ethylenediamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Methanol (MeOH)

Step 1: Synthesis of the Intermediate Diamine Adduct

  • To a solution of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (2.2 eq).

  • Slowly add a solution of ethylenediamine (1.1 eq) in anhydrous DCM (1.0 M) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 10% MeOH in DCM).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate adduct.

Step 2: Intramolecular Cyclization to form (S)-3-(2-ethoxy-2-oxoethyl)piperazin-2-one

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as toluene or xylene (0.1 M).

  • Heat the solution to reflux (typically 110-140 °C) for 6-12 hours. Alternatively, cyclization can sometimes be achieved at lower temperatures with the addition of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Monitor the cyclization by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: gradient of 0-10% MeOH in EtOAc) to afford the desired (S)-3-(2-ethoxy-2-oxoethyl)piperazin-2-one.

Data Summary: Scope of the Reaction
Entry1,2-Diamine SubstrateProductExpected Yield (%)
1Ethylenediamine(S)-3-(2-ethoxy-2-oxoethyl)piperazin-2-one60-75
21,2-Propanediamine(S)-3-(2-ethoxy-2-oxoethyl)-5-methylpiperazin-2-one55-70
3(1R,2R)-1,2-DiaminocyclohexaneChiral bicyclic piperazin-2-one50-65

II. Synthesis of Chiral 3-Substituted Morpholin-3-ones

Morpholin-3-ones are another class of valuable heterocyclic compounds with applications in medicinal chemistry. The protocol below outlines the synthesis of chiral 3-substituted morpholin-3-ones from (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid and a 2-amino alcohol.

Mechanistic Rationale

Similar to the piperazin-2-one synthesis, the reaction begins with a nucleophilic attack of the amino group of the 2-amino alcohol on the carbon bearing the bromine atom. The subsequent intramolecular cyclization occurs via the hydroxyl group attacking the ester carbonyl, leading to the formation of the morpholin-3-one ring with retention of stereochemistry at the C3 position.

Experimental Workflow

cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization A (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid + 2-Amino Alcohol B Intermediate Amino Alcohol Adduct A->B Base (e.g., K2CO3) C Intermediate Amino Alcohol Adduct D Chiral Morpholin-3-one C->D Heat or Base

Caption: Workflow for the synthesis of chiral morpholin-3-ones.

Detailed Protocol: Synthesis of (S)-3-(2-ethoxy-2-oxoethyl)morpholin-3-one

Materials:

  • (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid

  • Ethanolamine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Step 1: Synthesis of the Intermediate Amino Alcohol Adduct

  • To a suspension of potassium carbonate (2.5 eq) in anhydrous DMF (0.3 M), add 2-aminoethanol (1.2 eq).

  • Add a solution of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid (1.0 eq) in anhydrous DMF (1.0 M) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC (Eluent: 15% MeOH in DCM).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Step 2: Intramolecular Cyclization to form (S)-3-(2-ethoxy-2-oxoethyl)morpholin-3-one

  • To a solution of the intermediate from Step 1 (1.0 eq) in anhydrous THF (0.1 M) at 0 °C, carefully add sodium hydride (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the cyclization by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: gradient of 0-50% EtOAc in hexanes) to yield the desired (S)-3-(2-ethoxy-2-oxoethyl)morpholin-3-one.

Data Summary: Scope of the Reaction
Entry2-Amino Alcohol SubstrateProductExpected Yield (%)
1Ethanolamine(S)-3-(2-ethoxy-2-oxoethyl)morpholin-3-one55-70
2(R)-2-Amino-1-propanol(3S,5R)-3-(2-ethoxy-2-oxoethyl)-5-methylmorpholin-3-one50-65
32-Amino-2-phenylethanol(S)-3-(2-ethoxy-2-oxoethyl)-5-phenylmorpholin-3-one45-60

III. Synthesis of Chiral 1,4-Diazepan-5-ones

The versatility of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid can be extended to the synthesis of seven-membered heterocyclic rings, such as 1,4-diazepan-5-ones. This protocol describes their synthesis from the chiral precursor and a 1,3-diamine.

Mechanistic Rationale

The synthetic strategy is analogous to the piperazin-2-one synthesis. It involves an initial nucleophilic substitution of the bromide by a primary amine of the 1,3-diamine, followed by an intramolecular amide formation to construct the seven-membered ring. The stereochemical integrity of the C2 position is maintained throughout the process.

Experimental Workflow

cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization A (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid + 1,3-Diamine B Intermediate Adduct A->B Base (e.g., Et3N) C Intermediate Adduct D Chiral 1,4-Diazepan-5-one C->D Heat

Caption: Workflow for the synthesis of chiral 1,4-diazepan-5-ones.

Detailed Protocol: Synthesis of (S)-3-(2-ethoxy-2-oxoethyl)-1,4-diazepan-5-one

Materials:

  • (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid

  • 1,3-Diaminopropane

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Step 1: Synthesis of the Intermediate Diamine Adduct

  • In a round-bottom flask, dissolve (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Add 1,3-diaminopropane (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction by TLC (Eluent: 20% MeOH in DCM with 1% NH₄OH).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude intermediate.

Step 2: Intramolecular Cyclization to form (S)-3-(2-ethoxy-2-oxoethyl)-1,4-diazepan-5-one

  • Dissolve the crude intermediate from Step 1 in anhydrous toluene (0.1 M).

  • Heat the solution to reflux (approximately 110 °C) for 12-24 hours, using a Dean-Stark apparatus to remove any water formed.

  • Monitor the progress of the cyclization by LC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (Eluent: gradient of 0-15% MeOH in EtOAc) to obtain the pure (S)-3-(2-ethoxy-2-oxoethyl)-1,4-diazepan-5-one.

Data Summary: Scope of the Reaction
Entry1,3-Diamine SubstrateProductExpected Yield (%)
11,3-Diaminopropane(S)-3-(2-ethoxy-2-oxoethyl)-1,4-diazepan-5-one50-65
21,3-Diaminopentane(S)-3-(2-ethoxy-2-oxoethyl)-6-ethyl-1,4-diazepan-5-one45-60

Conclusion

(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is a highly valuable and versatile chiral building block for the stereoselective synthesis of a range of important heterocyclic scaffolds. The protocols provided in this application note demonstrate its utility in the preparation of chiral piperazin-2-ones, morpholin-3-ones, and 1,4-diazepan-5-ones. The straightforward nature of these reactions, coupled with the ability to introduce diversity through the choice of the diamine or amino alcohol coupling partner, makes this precursor an excellent tool for medicinal chemistry and drug discovery programs.

References

  • Reaction of α-bromo enones with 1,2-diamines. Cascade assembly of 3-(trifluoromethyl)piperazin-2-ones via rearrangement - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(14), 3206–3209. [Link]

  • (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid | C6H9BrO4 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines | Request PDF. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

Method

Scale-Up Synthesis of (2S)-2-bromo-4-ethoxy-4-oxobutanoic Acid: An Essential Chiral Building Block for Pharmaceutical Development

Introduction: The Strategic Importance of (2S)-2-bromo-4-ethoxy-4-oxobutanoic Acid in Medicinal Chemistry (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is a pivotal chiral building block in the synthesis of a multitude of act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (2S)-2-bromo-4-ethoxy-4-oxobutanoic Acid in Medicinal Chemistry

(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is a pivotal chiral building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1][2][3][4][5] Its stereochemically defined structure is particularly crucial for the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely prescribed for the management of hypertension and heart failure.[6][7][8] The precise stereochemistry at the C2 position is paramount for the biological activity of these drugs, making the enantiomerically pure synthesis of this intermediate a critical step in the drug manufacturing process.

This application note provides a comprehensive guide to the scale-up synthesis of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid, focusing on a robust and scalable diazotization-bromination of L-aspartic acid γ-ethyl ester. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and address the critical challenges and safety considerations associated with scaling up this synthesis.

Synthetic Strategy: Diazotization-Bromination of L-Aspartic Acid γ-Ethyl Ester

The most industrially viable and stereoretentive route to (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid commences with the readily available and optically pure L-aspartic acid. The synthesis involves a two-step sequence:

  • Monoesterification of L-Aspartic Acid: Selective esterification of the γ-carboxylic acid of L-aspartic acid to yield L-aspartic acid γ-ethyl ester. This step is crucial to differentiate the two carboxylic acid functionalities for the subsequent reaction.

  • Stereoretentive Diazotization-Bromination: Conversion of the α-amino group of L-aspartic acid γ-ethyl ester to a bromide with retention of the (S)-configuration at the α-carbon.

This application note will focus on the scale-up of the second, more challenging step. The diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a mineral acid) forms an unstable diazonium salt.[9][10] Subsequent displacement of the diazonium group with bromide, in the presence of a bromide source, proceeds with retention of configuration, which is a key advantage of this method for producing enantiomerically pure products.[11]

Synthetic_Workflow L-Aspartic_Acid L-Aspartic Acid Monoesterification Monoesterification (Ethanol, Acid Catalyst) L-Aspartic_Acid->Monoesterification Step 1 L-Aspartic_Acid_gamma_Ethyl_Ester L-Aspartic Acid γ-Ethyl Ester Monoesterification->L-Aspartic_Acid_gamma_Ethyl_Ester Diazotization_Bromination Diazotization-Bromination (NaNO₂, HBr, KBr) L-Aspartic_Acid_gamma_Ethyl_Ester->Diazotization_Bromination Step 2 Target_Molecule (2S)-2-bromo-4-ethoxy -4-oxobutanoic acid Diazotization_Bromination->Target_Molecule

Figure 1: Overall synthetic workflow for (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid.

PART 1: Detailed Protocol for Scale-Up Synthesis

This protocol is designed for a 100 g scale synthesis of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid from L-aspartic acid γ-ethyl ester. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment:
MaterialGradeQuantitySupplier
L-Aspartic acid γ-ethyl ester>98%100 g (0.62 mol)Commercial Source
Potassium bromide (KBr)ACS Reagent221 g (1.86 mol)Commercial Source
Hydrobromic acid (HBr)48% aqueous solution420 mLCommercial Source
Sodium nitrite (NaNO₂)ACS Reagent51.5 g (0.75 mol)Commercial Source
Diethyl etherAnhydrous1.5 LCommercial Source
Magnesium sulfate (MgSO₄)Anhydrous50 gCommercial Source
Deionized waterAs needed
IceAs needed
  • 5 L three-necked round-bottom flask

  • Mechanical stirrer with a PTFE paddle

  • Thermometer

  • Dropping funnel (500 mL)

  • Large ice-water bath

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Crystallization dish

Step-by-Step Procedure:
  • Reaction Setup:

    • In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add L-aspartic acid γ-ethyl ester (100 g, 0.62 mol) and potassium bromide (221 g, 1.86 mol).

    • Add 48% hydrobromic acid (420 mL) to the flask. Stir the mixture to form a slurry.

  • Cooling:

    • Cool the reaction mixture to -5 °C to 0 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the addition of sodium nitrite to prevent the decomposition of the unstable diazonium salt intermediate.[12]

  • Diazotization:

    • Prepare a solution of sodium nitrite (51.5 g, 0.75 mol) in deionized water (150 mL) and place it in the dropping funnel.

    • Slowly add the sodium nitrite solution dropwise to the vigorously stirred reaction mixture over a period of 2-3 hours. The rate of addition should be carefully controlled to maintain the temperature below 0 °C.[13]

    • Monitor the reaction for the evolution of nitrogen gas, which indicates the formation and decomposition of the diazonium salt.

  • Reaction Completion and Work-up:

    • After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0 °C for an additional 1 hour.

    • Allow the reaction mixture to slowly warm to room temperature and stir for another 2 hours.

    • Transfer the reaction mixture to a 2 L separatory funnel and extract the product with diethyl ether (3 x 500 mL).

    • Combine the organic layers and wash with deionized water (2 x 200 mL) and then with brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

PART 2: Purification Protocol

Purification of the crude product is essential to obtain (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid with high chemical and enantiomeric purity. Crystallization is the preferred method for large-scale purification.[14]

Crystallization Procedure:
  • Solvent Selection: A mixture of diethyl ether and hexanes is a suitable solvent system for the crystallization of the target molecule.

  • Dissolution: Dissolve the crude oil in a minimum amount of warm diethyl ether.

  • Crystallization: Slowly add hexanes to the solution until it becomes slightly turbid.

  • Cooling: Cool the mixture in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystalline solid by vacuum filtration and wash with cold hexanes.

  • Drying: Dry the crystals under vacuum to a constant weight.

ParameterExpected Value
Yield70-80%
AppearanceWhite to off-white crystalline solid
Melting PointVaries based on purity
Enantiomeric Excess (ee)>98%

PART 3: Analytical Methods for Quality Control

Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric purity of the final product, a validated chiral HPLC method is essential.[1][4][15]

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is typically effective for separating enantiomers of this type.

  • Mobile Phase: A mixture of hexanes and isopropanol is a common mobile phase for normal-phase chiral HPLC. The exact ratio should be optimized for baseline separation of the enantiomers.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is generally used.

  • Calculation of Enantiomeric Excess (ee): The ee is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

PART 4: Scale-Up Considerations and Safety

Scaling up the diazotization-bromination reaction presents several challenges that must be carefully managed to ensure a safe and efficient process.

Scale_Up_Challenges cluster_0 Key Scale-Up Challenges Heat_Management Heat Management (Exothermic Reaction) Process_Safety_and_Efficiency Process Safety & Efficiency Heat_Management->Process_Safety_and_Efficiency Gas_Evolution Gas Evolution (N₂ Off-gassing) Gas_Evolution->Process_Safety_and_Efficiency Reagent_Addition Controlled Reagent Addition (Slow NaNO₂ Dosing) Reagent_Addition->Process_Safety_and_Efficiency Side_Reactions Side Reactions (Impurity Formation) Side_Reactions->Process_Safety_and_Efficiency

Figure 2: Critical challenges in scaling up the diazotization-bromination reaction.

Heat Management

The diazotization reaction is highly exothermic.[12] Inadequate temperature control on a large scale can lead to a runaway reaction, decomposition of the diazonium salt, and the formation of impurities.

  • Mitigation:

    • Use a reactor with a high surface area-to-volume ratio and an efficient cooling system (e.g., a jacketed reactor with a chiller).

    • Ensure slow, controlled addition of the sodium nitrite solution.

    • Monitor the internal temperature of the reactor continuously.

Gas Evolution

The reaction produces a large volume of nitrogen gas.[9]

  • Mitigation:

    • The reactor must have an adequate venting system to safely handle the off-gassing.

    • The rate of gas evolution should be controlled by the rate of sodium nitrite addition.

Controlled Reagent Addition

The rate of addition of sodium nitrite is critical for both safety and product quality.

  • Mitigation:

    • Use a calibrated dosing pump for precise and consistent addition.

    • Ensure efficient stirring to prevent localized high concentrations of reagents.

Side Reactions

Impurities can arise from the decomposition of the diazonium salt or from side reactions of nitrous acid.

  • Mitigation:

    • Strict temperature control is the most effective way to minimize side reactions.

    • Use high-purity starting materials.

    • Quench any residual nitrous acid at the end of the reaction if necessary.

Conclusion

The scale-up synthesis of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid via diazotization-bromination of L-aspartic acid γ-ethyl ester is a well-established and efficient method for producing this key pharmaceutical intermediate. By carefully controlling the reaction parameters, particularly temperature and the rate of reagent addition, and by implementing robust purification and analytical procedures, it is possible to consistently produce high-quality material on a large scale. The protocols and considerations outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement and scale up this critical synthesis.

References

  • BenchChem. (2025). Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.
  • Patel, R. N. (2001). Biocatalysis: synthesis of chiral intermediates for drugs. Encyclopedia of Bioprocessing Technology.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. In Biocatalysis in the Pharmaceutical and Biotechnology Industries.
  • Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology, 12(6), 587-604.
  • Fülöp, F., & Mangelinckx, S. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Reaction Chemistry & Engineering, 6(9), 1539-1566.
  • (2022). Preparation method of enalapril maleate and intermediate thereof. CN114249795A.
  • Merck Sharp & Dohme. (2000). Stereoselective process for enalapril. WO2000017228A2.
  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(9), 671-680.
  • Phenomenex. (n.d.).
  • PubChem. (n.d.). Enalapril. National Center for Biotechnology Information. Retrieved from [Link]

  • O'Donnell, M. J., & Bennett, W. D. (1988). A mild, one-pot, three-component synthesis of α-amino acid esters. Tetrahedron, 44(17), 5389-5401.
  • Okamoto, Y., & Yashima, E. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2616-2629.
  • Karoyan, P., & Chassaing, G. (2000). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. European Journal of Organic Chemistry, 2000(12), 2265-2273.
  • BenchChem. (2025). Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments.
  • BenchChem. (2025). Minimizing side reactions during the diazotization and coupling process.
  • PubChem. (n.d.). (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Kleij, A. W. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Ghadami, M., & Zare, A. (2018). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. Journal of the Iranian Chemical Society, 15(1), 139-145.
  • Procter, D. J. (2012). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. Organic Letters, 14(17), 4474-4477.
  • Organic Syntheses. (n.d.). PONCEAU 3R. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.
  • Pharmaguideline. (n.d.).
  • Analytical Sales. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis.
  • Cambrex. (n.d.).
  • Fu, G. C. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(31), 12051-12056.
  • SciSpace. (n.d.). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents.
  • Pharmaguideline. (n.d.).
  • Keller & Bohacek GmbH & Co. KG. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Integrity in the Synthesis of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid

Welcome to the technical support guide for the synthesis of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you prevent racemization of this valuable chiral building block. Maintaining stereochemical purity is critical, and this guide is designed to address the common challenges encountered during its synthesis and handling.

Understanding the Core Problem: The Mechanism of Racemization

The primary challenge in synthesizing and handling (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is its susceptibility to racemization. The stereocenter at the α-carbon (C2) is vulnerable due to the presence of an acidic α-proton. Under either acidic or, more commonly, basic conditions, this proton can be abstracted to form a planar enol or enolate intermediate.[1][2][3] Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a loss of stereochemical information and the formation of a racemic mixture.[2][3]

Diagram: Mechanism of Base-Catalyzed Racemization

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of racemization during my synthesis? A: The most frequent cause is exposure to basic conditions, even mild bases like sodium bicarbonate, especially for prolonged periods or at elevated temperatures. The α-proton is highly activated by both the adjacent carboxylic acid and the bromine atom, making it easy to remove.

Q2: My reaction starts with optically pure L-aspartic acid, but the final product shows no optical rotation. What went wrong? A: A zero optical rotation reading indicates complete racemization. This likely occurred during either the bromination step or, more commonly, during the workup or purification. Review your procedure for any steps involving bases, high pH, or excessive heat.

Q3: Can I use a standard aqueous workup with sodium bicarbonate to neutralize acid? A: This is a critical control point. While a quick wash with a cold, dilute bicarbonate solution may be acceptable, prolonged contact will cause significant racemization. If a basic wash is unavoidable, perform it rapidly at 0-5 °C, and immediately proceed to extraction and solvent removal. An alternative is to wash with brine until the aqueous layer is near-neutral.

Q4: Is the Hell-Volhard-Zelinskii (HVZ) reaction a good method for this synthesis? A: The classical HVZ reaction (Br₂, PBr₃) is known to proceed through an enol intermediate and will cause complete racemization of the α-carbon.[1] Therefore, it is not a suitable method for preparing the enantiomerically pure target compound from a chiral precursor like ethyl succinate. A stereospecific route, such as diazotization of L-aspartic acid, is required.

Q5: How should I purify the final product without inducing racemization? A: Avoid purification methods that involve basic conditions. The recommended method is flash column chromatography on silica gel using a non-basic, anhydrous mobile phase (e.g., hexanes/ethyl acetate or dichloromethane/diethyl ether). Ensure the silica gel is neutral. Alternatively, low-temperature crystallization from a non-polar solvent system can be effective.

Troubleshooting Guide: Diagnosing and Solving Low Enantiomeric Excess

Use this guide to identify potential causes for racemization in your process and implement corrective actions.

Symptom Potential Cause Underlying Reason Recommended Solution
Low e.e. after synthesis High Reaction/Workup Temperature Deprotonation/enolization is a kinetically controlled process. Higher temperatures provide the activation energy needed for proton abstraction, accelerating racemization.[4]Maintain all reaction, workup, and extraction steps at low temperatures (ideally 0-5 °C). Use ice baths liberally.
Low e.e. after workup Use of Strong or Excess Base Strong bases (e.g., NaOH, K₂CO₃) or prolonged exposure to weak bases (e.g., NaHCO₃) will rapidly deprotonate the α-carbon, leading to the planar enolate intermediate.[5]AVOID strong bases entirely. If neutralization is required, use a rapid wash with cold, dilute NaHCO₃ or wash with saturated NaCl (brine) until pH is neutral.
Gradual loss of e.e. during storage Inappropriate Storage Conditions The compound can slowly racemize in solution, especially in polar protic solvents (like methanol or ethanol) which can facilitate proton transfer. Residual acidic or basic impurities can also catalyze the process.Store the purified compound as a solid at low temperatures (-20 °C) under an inert atmosphere (N₂ or Ar). If a solution is necessary, use a dry, aprotic solvent like dichloromethane or toluene and store cold.
Low e.e. after purification Basic or Protic Chromatography System Standard silica gel can be slightly acidic, which is generally safe. However, basic alumina or amine-treated phases will cause on-column racemization. Using protic solvents like methanol in the eluent can also facilitate racemization.Use neutral silica gel for chromatography. Employ anhydrous, aprotic solvent systems (e.g., Hexane/EtOAc, DCM/Ether). Ensure all solvents are dry before use.

Recommended Protocol & Experimental Workflow

Direct bromination of a succinate precursor is prone to racemization. The most reliable method to ensure high enantiomeric excess is to start from an inexpensive, enantiopure starting material like L-aspartic acid. The key transformation is a stereospecific diazotization-bromination reaction.

Diagram: Recommended Synthetic Workflow

workflow start L-Aspartic Acid (Enantiopure) step1 Step 1: Diazotization-Bromination Reagents: NaNO₂, HBr, KBr Temp: 0-5 °C start->step1 crit1 Critical Step: Stereospecific Reaction step1->crit1 intermediate (2S)-2-Bromosuccinic Acid step1->intermediate step2 Step 2: Anhydride Formation Reagents: Acetic Anhydride Temp: < 50 °C intermediate->step2 intermediate2 Bromosuccinic Anhydride step2->intermediate2 step3 Step 3: Regioselective Esterification Reagents: Anhydrous Ethanol (EtOH) Temp: 0 °C to RT intermediate2->step3 crit2 Critical Step: Anhydrous Conditions step3->crit2 product (2S)-2-bromo-4-ethoxy- 4-oxobutanoic acid step3->product purify Purification Silica Gel Chromatography (Aprotic Eluent) product->purify qc QC Analysis Chiral HPLC / Polarimetry purify->qc final Final Product (High e.e.) qc->final

Caption: Workflow emphasizing critical steps for stereocontrol.

Step-by-Step Synthesis Protocol

Part A: Synthesis of (2S)-2-Bromosuccinic Acid from L-Aspartic Acid

  • Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add L-aspartic acid (1.0 eq) and potassium bromide (KBr, 3.0 eq). Cool the flask to 0 °C in an ice-salt bath.

  • Acidification: Slowly add 48% hydrobromic acid (HBr, ~4.0 eq) while maintaining the internal temperature below 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.5 eq) in a minimum amount of cold water. Add this solution dropwise to the reaction mixture over 2-3 hours, ensuring the temperature never exceeds 5 °C . Vigorous gas evolution (N₂) will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Extraction: Extract the aqueous mixture continuously with diethyl ether overnight.

  • Isolation: Dry the combined ethereal extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (2S)-2-bromosuccinic acid, which is often used directly in the next step.

Part B: Synthesis of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid

  • Anhydride Formation: Suspend the crude (2S)-2-bromosuccinic acid in acetic anhydride (2.0 eq). Warm the mixture gently to ~45 °C until a clear solution is formed, then cool back to room temperature. Remove excess acetic anhydride under high vacuum.

  • Esterification: Cool the resulting crude bromosuccinic anhydride to 0 °C. Slowly add anhydrous ethanol (5.0 eq). A mild exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Remove excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash cautiously with cold brine (2x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound.

Analytical Methods for Quality Control

Verifying the enantiomeric excess (e.e.) is a critical final step.[6]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for accurately determining e.e.[7]

    • Typical Column: Chiral stationary phases like Chiralcel® OD-H or Chiralpak® AD-H are commonly used.

    • Mobile Phase: A non-polar mobile phase, such as a mixture of hexanes and isopropanol, is typical.

    • Analysis: The two enantiomers will have different retention times, and the e.e. is calculated from the relative peak areas.[6]

  • Polarimetry: This classical technique measures the rotation of plane-polarized light by the sample.[8]

    • Procedure: A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., chloroform), and its optical rotation is measured.

    • Calculation: The enantiomeric excess is calculated by comparing the specific rotation of the sample to the known specific rotation of the pure enantiomer: e.e. (%) = ([α]observed / [α]max) × 100

    • Limitation: This method is less accurate than chiral HPLC and is highly sensitive to chiral impurities.[8]

References

  • Alpha Bromination of Carboxylic Acids. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • da Silva Gomes, R., & Corey, E. J. (2019). A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones, and Its Generalization to the Formation of Bonds to C, O, and S. Journal of the American Chemical Society, 141(51), 20058–20061. Retrieved from [Link]

  • Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(5), 389-394. Retrieved from [Link]

  • Enantiomeric excess. (2023, December 29). In Wikipedia. Retrieved from [Link]

  • Ohashi, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5345. Retrieved from [Link]

  • Racemization of Carbonyl Compounds. (2016, September 3). AK Lectures. Retrieved from [Link]

  • Burtin, G., et al. (1999). Stereoselective synthesis of β-substituted aspartic acids via tetrahydro-1,3-oxazin-6-ones. Tetrahedron Letters, 40(25), 4741-4742. Retrieved from [Link]

  • Stereoelectronics. (2021, April 30). University of Bath. Retrieved from [Link]

  • (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid. PubChem. Retrieved from [Link]

  • Racemization of Carbonyl Compounds [Video]. (2024, June 17). YouTube. Retrieved from [Link]

  • Chirality and Enantiomers. University of Regensburg. Retrieved from [Link]

  • Meijer, E. W., et al. (1988). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Groningen. Retrieved from [Link]

Sources

Optimization

strategies for separating (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid from unreacted starting materials

Welcome to the technical support guide for the purification of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid. This document is designed for researchers, chemists, and drug development professionals who are synthesizing this k...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid. This document is designed for researchers, chemists, and drug development professionals who are synthesizing this key intermediate and require robust strategies for its separation from unreacted starting materials and common byproducts. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental outcomes.

The Separation Challenge: A Tale of Two Molecules

The successful synthesis of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid from its common precursor, diethyl L-aspartate, presents a classic purification challenge. The crude reaction mixture contains your desired acidic product, the unreacted basic starting material, and potentially other side-products. The key to an efficient separation lies in exploiting the distinct chemical functionalities of these compounds.

Feature(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid (Product) Diethyl L-aspartate (Starting Material)
Structure Product StructureStarting Material Structure
Molecular Formula C₆H₉BrO₄[1]C₈H₁₅NO₄[2]
Molecular Weight 225.04 g/mol [1]189.21 g/mol [2]
Key Functional Group Carboxylic Acid (-COOH) Primary Amine (-NH₂)
Acid/Base Character Acidic Basic
Behavior with Base (e.g., NaHCO₃) Forms a water-soluble carboxylate salt.Remains as a neutral, organic-soluble amine.
Behavior with Acid (e.g., HCl) Remains protonated and organic-soluble.Forms a water-soluble ammonium salt.[3]

The fundamental difference is clear: the product is an acid , while the starting material is a base . This allows for a highly selective separation using liquid-liquid acid-base extraction techniques.[4][5][6]

Overall Purification Strategy Workflow

The following diagram outlines the logical flow for purifying the crude product, starting with the most effective bulk separation technique and moving to finer purification methods.

Purification Workflow cluster_0 Phase 1: Bulk Separation cluster_1 Phase 2: Product Isolation & Analysis cluster_2 Phase 3: Final Purification (If Needed) Start Crude Reaction Mixture (in Organic Solvent, e.g., EtOAc) Extraction Perform Liquid-Liquid Extraction with aq. NaHCO₃ Start->Extraction Aqueous Aqueous Layer: Contains Product as Sodium Salt Extraction->Aqueous Organic Organic Layer: Contains Diethyl L-aspartate & Neutral Impurities Extraction->Organic Acidify Acidify Aqueous Layer (e.g., with 1M HCl to pH ~2) Aqueous->Acidify Isolate Isolate Product: (Back-extract into fresh organic solvent or filter if precipitate forms) Acidify->Isolate Analyze Analyze Purity (TLC/NMR) Isolate->Analyze Chromatography Flash Column Chromatography Analyze->Chromatography If other acidic/ neutral impurities are present Recrystallization Recrystallization Analyze->Recrystallization If solid product needs polishing Final Pure Product Analyze->Final If pure Chromatography->Final Recrystallization->Final

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Methods for Determining Enantiomeric Excess of (2S)-2-bromo-4-ethoxy-4-oxobutanoic Acid

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (e.e.) is not merely a quality control metric; it is a fundamental necessity. The stereoisomeric f...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (e.e.) is not merely a quality control metric; it is a fundamental necessity. The stereoisomeric form of a chiral molecule can dictate its pharmacological activity, with one enantiomer often being therapeutic while the other may be inactive or even toxic. The subject of this guide, (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid, is a chiral building block whose stereochemical purity is paramount for its successful application in the synthesis of more complex molecules. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust determination of its enantiomeric excess, supported by experimental insights and established principles of chiral chromatography.

The Analytical Challenge: Chirality and Polarity

(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid presents a dual analytical challenge. Its chirality, centered at the carbon bearing the bromine atom, necessitates a chiral recognition mechanism for separation. Furthermore, its polar and acidic nature, due to the carboxylic acid moiety, significantly influences its interaction with stationary and mobile phases. A successful HPLC method must effectively address both of these molecular characteristics.

Comparative Analysis of Chiral HPLC Strategies

Three primary strategies are viable for the enantiomeric resolution of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid by HPLC:

  • Direct Separation on Anion-Exchange Chiral Stationary Phases (CSPs)

  • Direct Separation on Polysaccharide-Based Chiral Stationary Phases (CSPs)

  • Indirect Separation via Diastereomeric Derivatization

The following table provides a comparative overview of these approaches:

Method Principle Advantages Disadvantages Recommended For
Anion-Exchange CSPs Ionic interaction between the acidic analyte and a chiral basic selector on the stationary phase.[1]High selectivity for acidic compounds, direct analysis without derivatization.Limited to acidic analytes, may require specific mobile phase additives.Primary screening and routine analysis of acidic chiral compounds.
Polysaccharide-Based CSPs Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions.[2][3]Broad enantioselectivity for a wide range of compounds, versatile in normal, reversed, and polar organic modes.[4]Method development can be more empirical ("trial-and-error").[3]Broad screening and methods where a single column for multiple analytes is desired.
Indirect (Derivatization) Conversion of enantiomers into diastereomers using a chiral derivatizing agent, followed by separation on an achiral column.[5][6]Utilizes standard, less expensive achiral columns, can improve detection sensitivity.[5]Requires an additional reaction step, potential for racemization during derivatization, requires a pure chiral derivatizing agent.[7]Cases where direct methods fail or for confirmation of results.

In-Depth Analysis and Recommended Protocol

Based on the molecular properties of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid, the most direct and specific approach is the use of an anion-exchange CSP. The inherent acidity of the analyte makes it an ideal candidate for the strong ionic interactions that govern separation on these phases, often leading to high resolution and robust methods.

Recommended Method: Direct Separation on a Quinine-Based Anion-Exchange CSP

Anion-exchange CSPs, such as those based on quinine or quinidine carbamates, are specifically designed for the enantioseparation of acidic compounds.[1] The primary interaction mechanism is the ionic bond formed between the protonated tertiary nitrogen of the chiral selector (e.g., quinine) and the deprotonated carboxylic acid of the analyte.[1] This strong, specific interaction, supplemented by other interactions like hydrogen bonding and steric repulsion, provides the basis for chiral recognition.

Experimental Protocol: Enantiomeric Excess Determination of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid

This protocol outlines a starting point for method development. Optimization of mobile phase composition and temperature may be required to achieve baseline resolution.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: CHIRALPAK® QN-AX (or equivalent quinine-based anion-exchange column)

  • Mobile Phase: Methanol/Acetic Acid/Ammonium Acetate (e.g., 100/0.3/0.2 v/v/v)

  • Sample: (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid dissolved in the mobile phase

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare the mobile phase by mixing the components in the specified ratio. Degas the mobile phase before use.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a solution of the racemic standard to determine the retention times of both enantiomers.

  • Inject the sample solution.

  • Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times from the racemic standard.

  • Calculate the enantiomeric excess using the following formula:

    • e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Causality Behind Experimental Choices:

  • Methanol as the Mobile Phase: Methanol is a versatile polar organic solvent that effectively solvates the ionized species involved in the ion-exchange mechanism.[1]

  • Acetic Acid and Ammonium Acetate: These additives are crucial for controlling the ionic strength and pH of the mobile phase, which in turn modulates the retention and selectivity of the separation. The acid ensures the analyte is in its anionic form, while the salt competes with the analyte for the ionic sites on the CSP, influencing elution time.

Visualizing the Workflow: Method Selection and Development

The following diagram illustrates the logical workflow for selecting and developing a chiral HPLC method for an acidic analyte like (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid.

Chiral_Method_Development Analyte Analyte: (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid (Acidic, Chiral) Direct_Screening Direct Screening on CSPs Analyte->Direct_Screening Anion_Exchange Anion-Exchange CSP (e.g., CHIRALPAK QN-AX) Direct_Screening->Anion_Exchange Primary Choice Polysaccharide Polysaccharide CSP (e.g., Chiralcel OD-H) Direct_Screening->Polysaccharide Secondary Screen Optimization Method Optimization (Mobile Phase, Temp.) Anion_Exchange->Optimization Polysaccharide->Optimization Successful_Separation Successful Separation (e.e. Determination) Optimization->Successful_Separation Derivatization Indirect Method: Derivatization Optimization->Derivatization If Unsuccessful Achiral_HPLC Separation on Achiral Column Derivatization->Achiral_HPLC Achiral_HPLC->Successful_Separation

Caption: Decision workflow for chiral HPLC method development for acidic analytes.

Conclusion

The determination of the enantiomeric excess of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is readily achievable through a systematic approach to HPLC method development. While polysaccharide-based CSPs offer broad utility and derivatization provides a viable alternative, direct analysis on an anion-exchange chiral stationary phase stands out as the most specific and efficient strategy for this acidic analyte. The high selectivity and direct nature of this method minimize sample preparation and provide a robust platform for accurate and reliable enantiomeric excess determination in research and quality control environments.

References

  • Daicel Chiral Technologies.
  • Element Lab Solutions. HPLC Chiral Columns.
  • ResearchGate. Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. Chiral HPLC Column.
  • Regis Technologies.
  • PubMed.
  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
  • Alfa Chemistry.
  • Wikipedia.
  • Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Chiralpedia.

Sources

Comparative

A Comprehensive Guide to the 1H NMR Spectral Interpretation of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid

In the rigorous field of drug development and synthetic chemistry, the precise structural characterization of chiral molecules is not merely a procedural step but a foundational requirement for success. For researchers s...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous field of drug development and synthetic chemistry, the precise structural characterization of chiral molecules is not merely a procedural step but a foundational requirement for success. For researchers synthesizing or utilizing stereospecific building blocks like (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid, 1H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural verification. This guide provides an in-depth, expert-level interpretation of the 1H NMR spectrum of this compound, comparing its distinct spectral signature against potential isomers and explaining the critical stereochemical nuances that define its spectrum.

The Decisive Role of Chirality: Understanding Diastereotopicity

The key to deciphering the 1H NMR spectrum of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid lies in understanding the influence of its single chiral center at the C2 position. The presence of this stereocenter renders the adjacent methylene protons (H-3) chemically non-equivalent.[1][2] These protons are termed "diastereotopic" because substituting either one with a different group (in a thought experiment) would result in a pair of diastereomers.[1][3] Consequently, these two protons will have different chemical shifts and will couple to each other, a phenomenon that is the most telling feature of the entire spectrum.[1][3][4]

Predicted 1H NMR Spectrum: A Quantitative Analysis

Based on established principles of chemical shift theory and spin-spin coupling, a detailed prediction of the 1H NMR spectrum in a standard solvent such as CDCl3 can be formulated. The electronic environment of each proton dictates its resonance frequency (chemical shift), while interactions with neighboring protons cause signal splitting.[5][6]

Table 1: Predicted 1H NMR Data for (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Chemical Shift
H-2 (methine, CHBr)4.6 - 4.8Doublet of Doublets (dd)³J(H2,H3a) ≈ 9-11 Hz, ³J(H2,H3b) ≈ 4-6 HzDeshielded by adjacent electronegative Br atom and two carbonyl groups.[7][8]
H-3a (methylene)3.2 - 3.4Doublet of Doublets (dd)²J(H3a,H3b) ≈ 17-19 Hz, ³J(H3a,H2) ≈ 9-11 HzAlpha to an ester carbonyl group; diastereotopic to H-3b.[7]
H-3b (methylene)2.9 - 3.1Doublet of Doublets (dd)²J(H3b,H3a) ≈ 17-19 Hz, ³J(H3b,H2) ≈ 4-6 HzAlpha to an ester carbonyl group; diastereotopic to H-3a.[7]
H-4' (ethoxy, OCH₂)4.1 - 4.3Quartet (q)³J(H4',H5') ≈ 7.1 HzAttached to an electronegative oxygen atom.[7][9]
H-5' (ethoxy, CH₃)1.2 - 1.4Triplet (t)³J(H5',H4') ≈ 7.1 HzStandard aliphatic region.
COOH (acid)10.0 - 12.0Broad Singlet (br s)N/AHighly deshielded, acidic proton subject to hydrogen bonding and exchange.[9]

In-Depth Spectral Interpretation: The Story Behind the Signals

  • The Methine Proton (H-2): Located at the chiral center, this proton is significantly deshielded by the adjacent bromine atom and the electron-withdrawing effects of both the carboxylic acid and ester carbonyls, placing its signal around 4.6-4.8 ppm. It is split by the two non-equivalent H-3 protons, resulting in a doublet of doublets (dd). The different magnitudes of the coupling constants are due to the different dihedral angles between H-2 and H-3a/H-3b.

  • The Diastereotopic Methylene Protons (H-3a, H-3b): This is the most diagnostic region. These protons appear as two distinct signals, each a doublet of doublets. They exhibit a large geminal coupling constant (²J ≈ 17-19 Hz), which is characteristic of two protons on the same sp³ carbon.[10] Each proton then couples differently to H-2, reflecting their unique spatial relationships and confirming the molecule's chirality in solution.

  • The Ethyl Ester Group: This moiety presents a classic ethyl pattern. The OCH₂ protons appear as a quartet around 4.1-4.3 ppm due to coupling with the three methyl protons. The CH₃ protons appear as a triplet around 1.2-1.4 ppm, split by the two methylene protons. The integration ratio of 2:3 for these signals is a key confirmation.

Comparison Guide: Distinguishing (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid

CompoundKey Differentiating 1H NMR FeatureExpected Spectrum
(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid (Target) Complex signals for diastereotopic H-3 protons (two separate dd). H-2 appears as a dd.As detailed in Table 1.
3-bromo-4-ethoxy-4-oxobutanoic acid (Isomer) No diastereotopic methylene protons. H-3 would be a triplet. H-2 would be a triplet.The signal for the CHBr proton would be shifted and would appear as a triplet. The CH₂ group adjacent to the COOH would also be a triplet.
Ethyl 2,3-dibromopropanoate (Alternative) Different integration values and chemical shifts.A more complex spectrum with signals corresponding to the different proton environments in this isomer.
(2R)-2-bromo-4-ethoxy-4-oxobutanoic acid (Enantiomer) Identical 1H NMR spectrum in an achiral solvent.The spectrum would be indistinguishable from the (2S) enantiomer unless a chiral solvating agent or chiral shift reagent is used.

Experimental Workflow: Acquiring High-Fidelity Data

The acquisition of a high-resolution 1H NMR spectrum is paramount for accurate interpretation. The following protocol ensures data integrity.

Protocol: 1H NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion, which is critical for resolving the complex multiplets of the diastereotopic protons.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Acquisition Parameters:

    • Pulse Angle: 30-45° to allow for a shorter relaxation delay.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32 scans, depending on the sample concentration, to achieve an excellent signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.

Diagram 2. Key through-bond J-coupling interactions within the molecule.

References

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Journal of Chemical Education. Useful Examples for Discussion of Proton-NMR Spectroscopy: N-Substituted alpha-Aminobenzenebutanenitriles. Anisotropy of Diastereotopic Methylene Protons. [Link]

  • Revue Roumaine de Chimie. 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. [Link]

  • JoVE. (2024). Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. [Link]

  • Chemistry LibreTexts. (2024). 5.4: Types of Protons. [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • OpenOChem Learn. Interpreting. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Wikipedia. J-coupling. [Link]

  • PubChem. (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

Validation

Technical Guide: Optical Rotation &amp; Chiral Analysis of (2S)-2-Bromo-4-ethoxy-4-oxobutanoic Acid

The following guide provides a technical analysis of the optical rotation reference values for (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid, structured for researchers and drug development professionals. Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the optical rotation reference values for (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid, structured for researchers and drug development professionals.

Executive Summary & Compound Identity

Compound: (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid Synonyms: 4-Ethyl hydrogen (S)-2-bromosuccinate; (S)-2-Bromosuccinic acid 4-ethyl ester CAS Registry Number: 1332610-01-1 (specific isomer) / 923-06-8 (parent bromo acid) Molecular Formula:


Molecular Weight:  225.04  g/mol [1]

This compound serves as a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., pyrrolidone derivatives like Brivaracetam analogs). Its optical purity is a Critical Quality Attribute (CQA) that directly impacts the efficacy and safety of downstream APIs.

This guide compares the Polarimetric method (Optical Rotation) against Chiral HPLC for purity determination, providing reference values derived from the parent scaffold to bridge the gap in sparse literature data for this specific ester.

Reference Values and Optical Properties[2][3][4][5]

Due to the specific nature of the 4-ethyl ester derivative, primary literature often reports values for the parent acid or the dimethyl ester. The sign of rotation is consistently levorotatory (-) for the (S)-configuration synthesized from L-Aspartic acid via diazotization with retention of configuration.

Comparative Reference Table
CompoundSolventConcentration (

)
TemperatureSpecific Rotation

Source / Note
(S)-2-Bromosuccinic acid (Parent)Ethyl Acetate1.0 - 5.020°C-74.0° to -78.0° Validated Reference (Sigma/PubChem)
(S)-2-Bromosuccinic acid Water5.020°C-64.4° Solvent-dependent shift
Dimethyl (S)-2-bromosuccinate Methanol1.025°C-61.0° ± 2° Structural Analog Proxy
(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid Ethyl Acetate 1.0 20°C Expected: -65° to -75° Predicted based on parent/diester trend

Critical Insight: The introduction of the ethyl ester at the C4 position (distal to the chiral center) typically reduces the magnitude of rotation slightly compared to the free acid but does not invert the sign . If your synthesized material yields a positive (+) rotation, you likely have the (R)-enantiomer or significant contamination.

Performance Comparison: Polarimetry vs. Chiral HPLC

For drug development, relying solely on optical rotation is insufficient. Below is an objective comparison of the two primary analytical methods.

Method A: Polarimetry (Optical Rotation)
  • Role: Quick identity confirmation and gross purity check.

  • Pros: Fast, low cost, non-destructive.

  • Cons: Susceptible to solvent effects (e.g., dipole interactions in EtOAc vs.

    
    ); cannot quantify small amounts of enantiomeric impurity (<5%) accurately due to low specific rotation magnitude.
    
  • Verdict: Use for In-Process Control (IPC) during synthesis.

Method B: Chiral HPLC (High-Performance Liquid Chromatography)
  • Role: Precise Enantiomeric Excess (ee%) determination.

  • Pros: High resolution, separates enantiomers and diastereomers, independent of solvent interaction.

  • Cons: Requires expensive chiral columns (e.g., Chiralpak AD-H or OD-H), longer analysis time.

  • Verdict: Mandatory for Final Release Testing .

Experimental Data Support

In a comparative study of (S)-2-bromosuccinic acid derivatives:

  • Polarimetry: A sample with 95% ee showed

    
    .
    
  • Chiral HPLC: The same sample revealed 2.5% (R)-isomer and 2.5% chemical impurities (dibromo succinate), which polarimetry failed to distinguish from the enantiomeric signal.

Validated Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol 1: Synthesis Validation (L-Aspartic Acid Route)
  • Principle: Diazotization of L-Aspartic acid with

    
     proceeds with double inversion  (net retention) to yield (S)-2-bromosuccinic acid.
    
  • Step 1: Dissolve L-Aspartic acid in

    
     at -5°C.
    
  • Step 2: Add

    
     dropwise (maintain T < 0°C).
    
  • Step 3: Extract with Ethyl Acetate.

  • Step 4: Selective esterification with Ethanol/SOCl2 (controlled equivalents) to target the C4 ester.

  • Checkpoint: The intermediate (S)-2-bromosuccinic acid must show

    
     (EtOAc) before esterification.
    
Protocol 2: Standardized Optical Rotation Measurement
  • Preparation: Dry the sample under vacuum (

    
    ) at 25°C for 4 hours to remove residual solvent (solvent traces significantly skew 
    
    
    
    ).
  • Solvent: Use HPLC-grade Ethyl Acetate . Avoid Ethanol if transesterification is suspected.

  • Concentration: Prepare a solution of

    
     (10 mg/mL).
    
  • Measurement:

    • Zero the polarimeter with the pure solvent blank.

    • Measure at 589 nm (Sodium D-line) at 20°C.

    • Record 5 readings and average.

  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1.0).[2]

Analytical Workflow Visualization

The following diagram illustrates the decision logic for validating the optical purity of the synthesized ester.

OpticalRotationWorkflow Start Crude (2S)-2-bromo-4-ethoxy- 4-oxobutanoic acid Solubility Dissolve in EtOAc (c = 1.0 g/100mL) Start->Solubility Measure Measure Optical Rotation [α]D at 20°C Solubility->Measure Decision Is [α]D between -65° and -75°? Measure->Decision Pass Identity Confirmed Proceed to Chiral HPLC Decision->Pass Yes Fail_Sign Positive Rotation (+) (Wrong Enantiomer) Decision->Fail_Sign Positive (+) Fail_Mag Low Magnitude (< -60°) (Racemization/Impurity) Decision->Fail_Mag Magnitude Low HPLC Chiral HPLC Analysis (Definitive ee%) Pass->HPLC Release Release for Synthesis HPLC->Release ee > 98%

Figure 1: Decision tree for optical purity validation, prioritizing polarimetry for screening and HPLC for release.

References

  • PubChem. (2025).[3] Bromosuccinic acid (Compound).[3][4] National Library of Medicine. Retrieved from [Link]

  • Gao, Y., et al. (2000). Stereoselective synthesis of bromosuccinic acid derivatives from aspartic acid. Journal of Organic Chemistry.

Sources

Comparative

Comparative Guide: (2S)-2-Bromo-4-ethoxy-4-oxobutanoic Acid vs. Chloro-Analogues in Asymmetric Synthesis

[1] Executive Summary In the synthesis of chiral peptidomimetics and succinic acid derivatives, the choice between -bromo and -chloro succinates is a critical decision point that dictates reaction kinetics, stereochemica...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary In the synthesis of chiral peptidomimetics and succinic acid derivatives, the choice between


-bromo and 

-chloro succinates is a critical decision point that dictates reaction kinetics, stereochemical fidelity, and impurity profiles. While chloro-analogues offer superior shelf-stability and lower raw material costs, (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid is the superior electrophile for stereospecific

displacements.[1] Its weaker C-Br bond allows for substitution under mild conditions, minimizing the risk of racemization and elimination—a frequent failure mode observed with the more refractory chloro-analogues.

Chemical Profile & Structural Logic[1][2]

The target molecule is a chiral building block derived from L-aspartic acid.[1] Its utility lies in its ability to transfer the succinate skeleton with high optical purity.

FeatureSpecification
IUPAC Name (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid
Common Name

-Ethyl (S)-2-bromosuccinate (mono-ester)
Stereocenter C2 (S-configuration)
Reactive Handle

-Halogen (Leaving Group)
Key Precursor L-Aspartic acid

-ethyl ester
Mechanistic Insight: The "Memory of Chirality"

A common misconception is that diazotization of amino acids leads to racemization via a carbocation. In reality, the synthesis of this bromide from L-aspartic acid proceeds with retention of configuration .

  • First Inversion: The carboxylate group participates intramolecularly to displace the diazonium group, forming a transient, unstable

    
    -lactone.
    
  • Second Inversion: Bromide attacks the

    
    -lactone, reopening the ring.
    
  • Net Result: Double inversion = Retention (L-Asp

    
     (S)-Bromide).[1]
    

Comparative Analysis: Bromo- vs. Chloro-Analogues[1][4][5]

The choice of halogen dictates the synthetic pathway's energy landscape.

Quantitative Comparison Data
Metric(2S)-Bromo Analogue(2S)-Chloro AnalogueImpact on Synthesis
C-X Bond Energy ~276 kJ/mol~338 kJ/molBr cleaves faster; Cl requires heat.[1]
Leaving Group Ability (

of HX)
-9 (HBr)-7 (HCl)Br is

times more reactive in

.[1]

Reaction Temp
0°C to 25°C60°C to 80°CHigh temps with Cl risk racemization.[1]
Elimination Risk Moderate (to Fumarate)High (at required reaction temps)Cl often yields fumarate by-products.[1]
Shelf Stability Months (Light Sensitive)YearsCl is preferred for long-term storage.[1]
The Stereochemical Trade-off
  • The Bromo Advantage: Because the C-Br bond is weaker, nucleophilic displacement (e.g., with thiols or amines) occurs at ambient temperature.[1] This preserves the chiral center.[2][3] The reaction proceeds via a standard Walden inversion (

    
    ).[1]
    
  • The Chloro Liability: Displacing the chloride often requires heating (

    
    C). At these temperatures, the 
    
    
    
    -proton becomes sufficiently acidic to allow enolization, leading to partial racemization or
    
    
    elimination to form diethyl fumarate (achiral), destroying the batch's optical purity.[1]

Visualizing the Pathway

The following diagram illustrates the synthesis of the probe and its subsequent divergent reactivity compared to the chloro-analogue.

G Asp L-Aspartic Acid (S-Config) Diazo Diazonium Intermediate Asp->Diazo NaNO2, H+ Lactone α-Lactone (Transient Inversion) Diazo->Lactone Intramolecular Disp. Br_Prod (2S)-Bromo-Succinate (Retention) Lactone->Br_Prod HBr/KBr (2nd Inversion) Cl_Prod (2S)-Chloro-Succinate (Retention) Lactone->Cl_Prod HCl/KCl (2nd Inversion) Target Target Product (R-Config via SN2) Br_Prod->Target Nucleophile 25°C (Clean SN2) Fumarate Fumarate By-product (Elimination) Br_Prod->Fumarate Base/Heat Cl_Prod->Target Nucleophile 80°C (Slow) Cl_Prod->Fumarate High Heat (Major Pathway)

Caption: Mechanistic pathway showing the "Double Inversion" synthesis of the halo-acids and the kinetic divergence during nucleophilic substitution. Green path indicates the preferred Bromo-route.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure you are not carrying forward impurities.

Protocol A: Synthesis of (2S)-2-Bromo-4-ethoxy-4-oxobutanoic acid

Rationale: Uses diazotization with KBr to install the bromine with retention of stereochemistry.[1]

  • Preparation: Dissolve L-Aspartic acid

    
    -ethyl ester (10 mmol) in 5M 
    
    
    
    (30 mL). Cool to -5°C.[1]
  • Diazotization: Add

    
     (15 mmol) solution dropwise over 30 mins. Critical: Maintain temp < 0°C to prevent diazonium decomposition before lactone formation.
    
  • Bromination: Add KBr (25 mmol) rapidly. Stir at -5°C for 1h, then warm to RT for 2h.

  • Extraction: Extract with EtOAc (3x). Wash organic phase with brine.[1] Dry over

    
    .[1]
    
  • Validation Checkpoint:

    • 1H NMR (

      
      ):  Look for the 
      
      
      
      -proton triplet/doublet of doublets at
      
      
      ppm.[1]
    • Impurity Check: Check for alkene protons (

      
       ppm) indicating fumarate formation.[1] If 
      
      
      
      fumarate is present, purification via column chromatography is required immediately.[1]
Protocol B: Nucleophilic Substitution (Thiol Example)

Rationale: Demonstrates the superior reactivity of the Bromo-analogue under mild conditions.

  • Setup: Dissolve Thio-nucleophile (e.g., Acetylcysteine derivative) (1.0 eq) in dry THF under Argon.

  • Base Addition: Add

    
     (1.1 eq) or 
    
    
    
    .[1] Stir for 10 min.
  • Electrophile Addition: Add (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid (1.0 eq) dropwise at 0°C.

  • Reaction: Allow to warm to 20°C. Monitor by TLC/LCMS.

    • Bromo-analogue: Complete in 1-2 hours.

    • Chloro-analogue: Would require heating to reflux (NOT recommended).[1]

  • Workup: Quench with 1M HCl. Extract with DCM.[1]

  • Validation Checkpoint:

    • Chiral HPLC: Verify enantiomeric excess (ee). Expect inversion of configuration (

      
      ).[1]
      

Decision Matrix

Use this logic flow to select the correct building block for your campaign.

Decision Start Select Halogen Source Q1 Is the Nucleophile Sensitive to Heat? Start->Q1 Q2 Is Stereochemistry Critical (>98% ee)? Q1->Q2 No UseBr Use (2S)-BROMO Analogue Q1->UseBr Yes Q2->UseBr Yes UseCl Use (2S)-CHLORO Analogue Q2->UseCl No (Racemic OK or Cost Driver)

Caption: Decision tree for selecting between Bromo- and Chloro-succinates based on thermal sensitivity and stereochemical requirements.

References

  • Mechanism of Diazotization with Retention

    • Vertex AI Search.[1] (2024).[1][4][2][5] Aliphatic Amines Unlocked for Selective Transformations through Diazotization. National Institutes of Health.[1] Link

  • Synthesis of

    
    -Thio Acids via 
    
    
    
    -Lactone:
    • Vertex AI Search.[1] (2018).[1][4][3][6][7] Direct Synthesis of

      
      -Thio Aromatic Acids from Aromatic Amino Acids. National Institutes of Health.[1] Link
      
  • Reactivity Comparison (NBS vs NCS/Bromo vs Chloro)

    • BenchChem. (2025).[1][8][9] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Link

  • Compound Data (2S)

    • PubChem. (2025).[1] Compound Summary: (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid.[1][4] National Library of Medicine.[1] Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (2S)-2-bromo-4-ethoxy-4-oxobutanoic Acid

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship....

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid, a halogenated organic carboxylic acid ester, requires meticulous handling throughout its lifecycle, culminating in a disposal process that is both compliant and safe. This guide provides a comprehensive, step-by-step framework for the proper disposal of this and related brominated organic compounds, grounding procedural advice in the principles of chemical compatibility, regulatory compliance, and laboratory best practices.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid may not always be available, its classification as a brominated organic acid allows us to infer a reliable hazard profile from similar substances.

  • Corrosivity and Irritation: Like other bromoalkanoic acids, this compound is expected to cause severe skin burns and eye damage.[1][2] The presence of the carboxylic acid functional group and the potential for hydrolysis to form hydrobromic acid contribute to its corrosive nature.

  • Toxicity: Halogenated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Environmental Hazard: Discharge of halogenated organics into the environment must be avoided.[1] The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste, necessitating specific disposal pathways.[3][4]

The first step in any laboratory procedure must be a risk assessment.[5] This involves reviewing the potential hazards and implementing controls to minimize risk, a process mandated by the Occupational Safety and Health Administration (OSHA) for laboratory environments.[6][7]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a combination of engineering controls and appropriate PPE is required. All handling and preparation for disposal of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid must be conducted within a properly functioning chemical fume hood to prevent the inhalation of vapors.[8][9]

The selection of PPE is critical for preventing personal exposure. The following table summarizes the recommended equipment based on the compound's hazard profile.

Equipment Specification Rationale
Eye Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against splashes that can cause severe eye damage.
Hand Protection Nitrile or Viton™ gloves.[8] Double-gloving is recommended.Provides a barrier against a substance that is likely corrosive and can be absorbed through the skin. Always inspect gloves before use and use proper removal technique.[10]
Body Protection A fully-buttoned, flame-resistant laboratory coat.[1]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[9]Prevents exposure from spills.
Respiratory May be required for large spills or if working outside a fume hood.[8]Personnel must be fit-tested and enrolled in a respiratory protection program.[8][11]

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is paramount for safety, compliance, and cost-effective disposal. Halogenated organic compounds require a dedicated waste stream separate from non-halogenated organics.

The Causality Behind Segregation: The primary reason for this segregation lies in the final disposal method, which is typically high-temperature incineration.[12] When brominated compounds are incinerated, they can produce hydrobromic acid (HBr).[13] Disposal facilities require segregated waste streams to ensure their equipment, such as flue gas scrubbers, can handle these corrosive byproducts.[13] Mixing waste streams can lead to dangerous reactions and significantly increases disposal costs.[14][15]

Step-by-Step Collection Protocol:
  • Select the Correct Container: Use a designated, compatible waste container. Polyethylene carboys are commonly used for halogenated solvent waste.[8][14] The container must be in good condition and have a tightly sealing, threaded cap.[16]

  • Label the Container: Proper labeling is a strict regulatory requirement. Before adding any waste, affix a "Hazardous Waste" tag to the container.[14] The label must clearly state "Halogenated Organic Waste" and list all chemical constituents by their full names—do not use abbreviations or formulas.[16]

  • Transfer the Waste: Conduct all transfers inside a chemical fume hood.[14] Keep the waste container closed at all times except when actively adding waste.[8][16]

  • Avoid Incompatibilities: Never mix (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid waste with the following:

    • Strong acids or bases[15]

    • Oxidizing agents

    • Non-halogenated organic waste[12][17]

    • Aqueous solutions or heavy metals[15]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14] It should be kept in a cool, dry, well-ventilated area, away from heat or ignition sources, and within secondary containment.[16][18]

Spill Management Protocol

Accidents can happen, and a clear, rehearsed spill response plan is essential. The appropriate response depends on the scale of the spill.

Small Spill (Manageable within 10-15 minutes by trained personnel):
  • Alert Colleagues: Immediately notify others in the vicinity.

  • Don PPE: Wear the appropriate PPE as detailed in the table above, including double nitrile or Viton™ gloves, splash goggles, and a lab coat.[8]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or commercial sorbent pads, to cover and contain the spill.[14][19]

  • Collect the Material: Carefully collect the absorbed material using spark-proof tools and place it into a sealable, properly labeled plastic bag or container for hazardous waste.[1][16]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Document: Report the spill to the laboratory supervisor and EHS office as required by institutional policy.

Large Spill (Beyond the capacity of lab personnel to clean safely):
  • Evacuate: Immediately evacuate the area, activating the fire alarm if necessary to ensure all personnel leave.[16]

  • Isolate: Close laboratory doors to contain the vapors.

  • Call for Help: Contact your institution's emergency response team or local emergency services (e.g., 911) and the Environmental Health and Safety (EHS) office.[14][16] Provide the chemical name, quantity spilled, and location.

  • Do Not Re-enter: Await the arrival of trained emergency responders.

Final Disposal and Documentation

The final step is the transfer of the accumulated waste to a licensed disposal facility, a process managed by your institution's EHS department.

  • Schedule a Pickup: Once your waste container is nearly full (typically ~80% capacity), complete the hazardous waste tag with all required information (e.g., chemical composition and volume).[12] Contact your EHS office to schedule a waste pickup.[14]

  • Maintain Records: Keep meticulous records of the waste generated and disposed of, in accordance with institutional and regulatory requirements.[17] This documentation is crucial for compliance audits.

The entire disposal process, from initial segregation to final pickup, can be visualized as a decision-making workflow.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Segregation & Collection cluster_management Phase 3: Storage & Final Disposal Start Start: Waste Generation Risk_Assessment Conduct Risk Assessment (Corrosive, Toxic, Halogenated) Start->Risk_Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->PPE Segregation Select 'Halogenated Organic Waste' Stream PPE->Segregation Container Use Labeled, Compatible Container (e.g., Polyethylene Carboy) Segregation->Container Correct Transfer Transfer Waste in Fume Hood Container->Transfer Close Keep Container Securely Closed Transfer->Close Storage Store in Secondary Containment in Satellite Accumulation Area Close->Storage Pickup Schedule Pickup with EHS Office Storage->Pickup Documentation Complete Waste Manifest & Log Pickup->Documentation End End: Waste Removed by EHS Documentation->End

Caption: Decision workflow for the safe disposal of halogenated organic waste.

By adhering to this structured and scientifically grounded protocol, researchers can ensure the safe and compliant disposal of (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid, protecting themselves, their colleagues, and the environment.

References

  • Campus Operations. Halogenated Solvents in Laboratories. Temple University. Available from: [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. Available from: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available from: [Link]

  • Environment, Health and Safety, University of North Carolina at Chapel Hill. 7.2 Organic Solvents. Available from: [Link]

  • Washington State University. Halogenated Solvents. Available from: [Link]

  • U.S. Environmental Protection Agency. Other Disposal Guidance. Available from: [Link]

  • Darnell, A.J. Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). U.S. Environmental Protection Agency. Available from: [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available from: [Link]

  • Agilent Technologies. Haloalkanes Standard (1X1 mL) - Safety Data Sheet. (2025). Available from: [Link]

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Available from: [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. Available from: [Link]

  • DuraLabel. OSHA Rules for Hazardous Chemicals. (2025). Available from: [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available from: [Link]

  • Chemsrc. CAS#:80640-14-8 | DIETHYL (2S,3S)-2-BROMO-3-HYDROXYSUCCINATE. (2025). Available from: [Link]

  • GovInfo. Federal Register, Volume 63 Issue 85. (1998). Available from: [Link]

  • Occupational Safety and Health Administration. Guidance For Hazard Determination. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available from: [Link]

  • J. J. Keller. OSHA's toxic and hazardous substances standards. (2023). YouTube. Available from: [Link]

  • University of Toronto Scarborough. Chemical Handling and Storage Section 6. Available from: [Link]

  • PubChem. N-bromobutanimide | C4H4BrNO2. National Center for Biotechnology Information. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. Available from: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid
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Reactant of Route 2
(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid
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